Tefinostat
Description
This compound is a hydroxamic acid-derived histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. This compound inhibits HDAC leading to an accumulation of highly acetylated histones, which may result in chromatin remodeling, inhibition of tumor oncogene transcription, inhibition of tumor cell division, and the induction of tumor cell apoptosis. HDAC, an enzyme upregulated in many tumor types, deacetylates chromatin histone proteins; this agent may specifically target HDACs in cells of the monocyte-macrophage lineage.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure in first source
Structure
2D Structure
Properties
IUPAC Name |
cyclopentyl (2S)-2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O5/c32-25(14-6-1-2-7-15-26(33)31-35)30-23-18-16-21(17-19-23)20-29-27(22-10-4-3-5-11-22)28(34)36-24-12-8-9-13-24/h3-5,10-11,16-19,24,27,29,35H,1-2,6-9,12-15,20H2,(H,30,32)(H,31,33)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNWREBYRLDPQP-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C(C2=CC=CC=C2)NCC3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC(=O)[C@H](C2=CC=CC=C2)NCC3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238568 | |
| Record name | Tefinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914382-60-8 | |
| Record name | Tefinostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914382608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tefinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15321 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tefinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEFINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAU91150SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tefinostat (CHR-2845): A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tefinostat (CHR-2845) is a novel, orally bioavailable prodrug that exhibits potent and selective anti-tumor activity against monocytoid-lineage leukemias.[1][2][3] As a pan-histone deacetylase (HDAC) inhibitor, this compound's unique mechanism of action is contingent on its intracellular conversion to the active acid metabolite, CHR-2847, by human carboxylesterase-1 (hCE-1).[1][4][5][6][7][8] This targeted activation within cells expressing high levels of hCE-1, such as monocytes and macrophages, results in a localized therapeutic effect, thereby minimizing systemic toxicity. This guide provides a comprehensive overview of this compound's molecular structure, physicochemical properties, and its cellular mechanism of action, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Molecular Structure and Physicochemical Properties
This compound is a hydroxamic acid-containing molecule with the chemical formula C28H37N3O5.[4][5][9] Its structure is characterized by a cyclopentyl ester, which masks the active carboxylic acid group of its metabolite, CHR-2847. This ester linkage is crucial for its prodrug nature, allowing for efficient cell permeability before its activation.
| Property | Value | Source |
| IUPAC Name | cyclopentyl (2S)-2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate | Probechem |
| Synonyms | CHR-2845 | [4] |
| CAS Number | 914382-60-8 | [4][5] |
| Molecular Formula | C28H37N3O5 | [4][5][9] |
| Molecular Weight | 495.61 g/mol | [4][5][9] |
| Solubility | DMSO: 100 mg/mL (201.77 mM) Ethanol: 25 mg/mL Water: 8 mg/mL | [7] |
| SMILES | O=C(Nc1ccc(CN--INVALID-LINK--c3ccccc3)cc1)CCCCCCC(NO)=O | PubChem |
Mechanism of Action and Signaling Pathway
This compound functions as a targeted prodrug. Upon entering cells, it is cleaved by the intracellular esterase hCE-1, which is highly expressed in cells of monocytoid lineage, into its active metabolite, CHR-2847.[1][4][5][6][7][8] CHR-2847 is a potent pan-HDAC inhibitor. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, CHR-2847 promotes histone hyperacetylation, which in turn leads to a more relaxed chromatin state, allowing for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[10][11][12] This ultimately results in the selective induction of apoptosis in cancer cells with high hCE-1 expression.[1][2][3]
References
- 1. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. targetmol.com [targetmol.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. mdpi.com [mdpi.com]
In-Depth Technical Guide: Tefinostat's Targets and Mechanisms in Monocytoid Lineage Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tefinostat (CHR-2845) is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor with a unique targeting mechanism for monocytoid lineage cells. This selectivity is achieved through its activation by the intracellular esterase human carboxylesterase-1 (hCE-1), which is highly expressed in monocytes and macrophages. This in-depth guide details the molecular targets and mechanisms of action of this compound in acute myeloid leukemia (AML) subtypes with monocytic characteristics (M4 and M5) and chronic myelomonocytic leukemia (CMML). It provides a comprehensive overview of its preclinical efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of its core mechanisms.
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. By inhibiting the removal of acetyl groups from histones and other proteins, they induce changes in chromatin structure and gene expression, leading to cell cycle arrest, differentiation, and apoptosis in malignant cells. This compound represents a significant advancement in this class by incorporating a targeting moiety that confines its activity primarily to hCE-1-expressing cells, thereby potentially reducing systemic toxicity. This guide synthesizes the current understanding of this compound's action in monocytoid leukemias.
Mechanism of Action: Targeted HDAC Inhibition
This compound is administered as a pro-drug that is readily taken up by cells. In monocytoid lineage cells, the high expression of hCE-1 leads to the cleavage of this compound into its active, acidic form, which is a potent pan-HDAC inhibitor. This active metabolite is then trapped within the cell, leading to a localized and sustained inhibition of HDAC activity. This targeted approach results in the hyperacetylation of histones H3 and H4, a hallmark of HDAC inhibition, leading to the downstream effects of apoptosis and cell growth inhibition.
Signaling Pathway for this compound Activation and Action
Caption: this compound activation and primary mechanism of action.
Quantitative Preclinical Efficacy
This compound has demonstrated significant in vitro efficacy against AML cell lines and primary patient samples, with a pronounced selectivity for those of monocytoid lineage.
Cell Line Sensitivity
The half-maximal effective concentration (EC50) of this compound has been determined in various AML cell lines, highlighting its potency in cells with monocytic features.
| Cell Line | FAB Subtype | Key Features | This compound EC50 (nM) | Reference |
| MV4-11 | M4 | FLT3-ITD | 57 ± 6.2 | [1] |
| OCI-AML3 | M4 | NPM1c | 110 | [1] |
| THP-1 | M5 | MLL-AF9 | 560 ± 17.1 | [1] |
| HL-60 | M2 | - | 2300 ± 226 | [1] |
Primary AML and CMML Sample Sensitivity
Studies on primary patient samples confirm the selective efficacy of this compound in monocytoid leukemias.
| Sample Type | Number of Samples | Mean EC50 (µM) | Key Finding | Reference |
| M4/M5 AML | 70 (in a cohort of 70 AML) | 1.1 ± 1.8 | Significantly more sensitive than non-M4/M5 subtypes (p=0.007). | [2] |
| Non-M4/M5 AML | 5.1 ± 4.7 | [2] | ||
| CMML | 7 | 1.9 ± 1.6 | Shows sensitivity comparable to M4/M5 AML. | |
| Overall AML & CMML | 73 | 2.7 ± 3.1 |
Induction of Apoptosis
This compound induces a dose-dependent increase in apoptosis in sensitive cell lines.
| Cell Line | Treatment Duration | Apoptosis Induction |
| THP-1 | 24 hours | Strong induction |
| MV4-11 | 24 hours | Strong induction |
| OCI-AML3 | 24 hours | Strong induction |
| HL-60 | 24 hours | Only at much higher concentrations |
Downstream Cellular Effects
The primary consequence of HDAC inhibition by this compound is the alteration of the cellular acetylome, leading to a cascade of events culminating in cell death and growth arrest.
Histone Acetylation and DNA Damage
This compound treatment leads to a significant increase in the acetylation of histones H3 and H4 in responsive cells. This is often accompanied by an increase in the DNA damage marker, phosphorylated H2A.X (γ-H2A.X), suggesting the induction of DNA double-strand breaks.
Potential Impact on c-Met and STAT3 Signaling
While direct studies on the effect of this compound on the c-Met and STAT3 signaling pathways in monocytoid cells are currently lacking, the broader literature on pan-HDAC inhibitors provides some potential insights.
-
STAT3: HDACs, particularly HDAC3, have been shown to deacetylate STAT3, a modification that can influence its phosphorylation and transcriptional activity. Inhibition of HDACs can lead to STAT3 hyperacetylation, which in some contexts, has been associated with decreased STAT3 phosphorylation and activity. Given that STAT3 is a key survival factor in many hematological malignancies, its modulation by this compound is a plausible, yet unconfirmed, mechanism of action.
-
c-Met: The expression of the c-Met receptor has been shown to be regulated by transcription factors that are influenced by HDAC activity. Some studies have reported that pan-HDAC inhibitors can downregulate c-Met expression in certain cancer types. This could be a potential, indirect mechanism by which this compound exerts its anti-leukemic effects, particularly in AML subtypes where c-Met signaling is active.
Further research is required to definitively establish a link between this compound and the c-Met and STAT3 pathways in monocytoid lineage cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
MTS Cell Viability Assay
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 values using non-linear regression analysis.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest cells and wash once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
Intracellular Flow Cytometry for hCE-1 Expression
This method is used to quantify the intracellular levels of the hCE-1 enzyme.
-
Cell Preparation: Harvest and wash cells as described for the apoptosis assay.
-
Fixation: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells and permeabilize with a permeabilization buffer (e.g., 0.1% saponin in PBS) for 10 minutes.
-
Antibody Staining: Incubate the permeabilized cells with a primary antibody against hCE-1 for 30 minutes at 4°C.
-
Secondary Antibody Staining: If the primary antibody is not conjugated, wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.
-
Analysis: Wash the cells and resuspend in PBS for analysis by flow cytometry.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Experimental Workflows
General Experimental Workflow for Preclinical Evaluation
Caption: Workflow for assessing this compound's preclinical efficacy.
Conclusion
This compound is a promising targeted HDAC inhibitor with demonstrated preclinical activity against monocytoid lineage leukemias. Its unique activation mechanism in hCE-1-expressing cells provides a strong rationale for its selective efficacy and potentially favorable safety profile. The core mechanism of action involves the induction of histone hyperacetylation, leading to apoptosis and growth inhibition. While its effects on other critical signaling pathways like c-Met and STAT3 are yet to be fully elucidated, the existing data provide a solid foundation for further clinical investigation of this compound in AML and CMML. This guide provides the essential technical information for researchers and drug developers to understand and further explore the therapeutic potential of this targeted epigenetic modulator.
References
The Pharmacodynamics of Tefinostat: A Targeted Approach in Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tefinostat (CHR-2845) is a novel, orally bioavailable histone deacetylase (HDAC) inhibitor with a unique monocyte/macrophage-targeting mechanism. This specificity is achieved through its activation by the intracellular esterase human carboxylesterase-1 (hCE-1), which is predominantly expressed in cells of the monocytoid lineage. This targeted approach aims to enhance the therapeutic window by concentrating the active drug in malignant cells, thereby minimizing systemic toxicities often associated with non-targeted HDAC inhibitors. This guide provides a comprehensive overview of the pharmacodynamics of this compound in hematological malignancies, with a focus on its mechanism of action, preclinical efficacy, and clinical activity. It is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of hematology and oncology.
Introduction to this compound and its Targeting Mechanism
This compound is a pro-drug that is hydrolyzed by hCE-1 into its active acidic metabolite.[1] This enzymatic activation within target cells leads to the accumulation of the active HDAC inhibitor in monocytoid leukemia cells, such as those found in acute myeloid leukemia (AML) with monocytic features (M4/M5 subtypes) and chronic myelomonocytic leukemia (CMML).[2][3] This targeted delivery is a key differentiator from other pan-HDAC inhibitors and is hypothesized to contribute to its favorable safety profile.
Preclinical Pharmacodynamics
In vitro studies have demonstrated the selective efficacy of this compound in hematological malignancy cell lines and primary patient samples with monocytoid characteristics.
In Vitro Efficacy in Cell Lines
This compound has shown potent anti-proliferative activity in various AML cell lines, with significantly lower half-maximal effective concentrations (EC50) in cell lines with monocytic features.
| Cell Line | FAB Subtype | EC50 (nM) |
| MV4-11 | M4 | 57 ± 6.2 |
| OCI-AML3 | M4 | 110 ± 17.1 |
| THP-1 | M5 | 560 ± 17.1 |
| HL-60 | M2 | 2300 ± 226 |
| Table 1: In vitro efficacy of this compound in AML cell lines. Data extracted from Zabkiewicz et al., 2016.[3] |
Efficacy in Primary Patient Samples
The efficacy of this compound has also been confirmed in primary AML and CMML patient samples, with a clear correlation between sensitivity and the monocytic phenotype.
| Sample Type | Number of Samples | Average EC50 (µM) |
| Primary AML and CMML | 73 | 2.7 ± 3.1 |
| M4/M5 AML | Not Specified | 1.1 ± 1.8 |
| CMML | 7 | 1.9 ± 1.6 |
| M0/M1 AML | Not Specified | 5.1 ± 4.7 |
| Table 2: In vitro efficacy of this compound in primary AML and CMML samples. Data extracted from Zabkiewicz et al., 2016.[3] |
Clinical Pharmacodynamics: Phase I Study
A first-in-human Phase I clinical trial (NCT00820508) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with relapsed or refractory hematological malignancies.[4][5]
Study Design and Patient Characteristics
The study was a standard 3+3 dose-escalation trial. A total of 18 patients were enrolled across a dose range of 20 mg to 640 mg once daily.[4][5]
| Characteristic | Value |
| Number of Patients | 18 |
| Dose Range | 20 - 640 mg |
| Malignancies | Relapsed/refractory hematological diseases |
| Table 3: Overview of the Phase I clinical trial of this compound.[4][5] |
Clinical Efficacy and Safety
The study demonstrated that this compound was well-tolerated, with no dose-limiting toxicities observed up to the highest dose tested (640 mg).[4][5] Early signs of clinical activity were observed, including:
-
A bone marrow response in a patient with CMML.[4]
-
A greater than 50% decrease in bone marrow blasts and clearance of peripheral blasts in a patient with AML M2 subtype.[4]
The most common drug-related adverse events were Grade 1/2 and included nausea, anorexia, fatigue, constipation, rash, and increased blood creatinine.[4]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Signaling Pathways
This compound induces apoptosis in sensitive hematological cancer cells.[3] While the precise signaling cascade is not fully elucidated for this compound, HDAC inhibitors, in general, are known to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Bak, Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation.
This compound treatment has been shown to induce the phosphorylation of histone H2A.X (γ-H2A.X), a sensitive marker of DNA double-strand breaks.[3] This suggests that this compound may cause DNA damage or interfere with DNA repair mechanisms, leading to cell death in malignant cells. The activation of the DNA damage response often involves the ATM and ATR kinases.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
Cell Viability Assay (MTS Assay)
This assay is used to assess the dose-dependent cytotoxic effects of this compound.
-
Cell Seeding: Plate leukemia cell lines in 96-well plates at an appropriate density.
-
Drug Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
References
- 1. mdpi.com [mdpi.com]
- 2. A phase I first-in-human study with this compound - a monocyte/macrophage targeted histone deacetylase inhibitor - in patients with advanced haematological malignancies (2013) | Gert J. Ossenkoppele | 41 Citations [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Tefinostat (CHR-2845) in Chronic Myelomonocytic Leukemia (CMML): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myelomonocytic Leukemia (CMML) is a hematological malignancy with characteristics of both myelodysplastic syndromes and myeloproliferative neoplasms, presenting a significant therapeutic challenge.[1][2] Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents that modulate gene expression through epigenetic mechanisms.[3][4] Tefinostat (CHR-2845) is a novel, orally administered HDAC inhibitor with a unique targeting mechanism.[1] It is an ester prodrug that is selectively cleaved into its active acid form, CHR-2847, by the intracellular carboxylesterase hCE-1, which is predominantly expressed in cells of the monocyte/macrophage lineage.[1][5] This targeted delivery results in the accumulation of the active drug within monocytic leukemia cells, including those characteristic of CMML, potentially offering a wider therapeutic window and minimizing off-target effects.[5] This technical guide provides an in-depth overview of the preclinical research on this compound for CMML, focusing on its in vitro efficacy, mechanism of action, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound is a pan-HDAC inhibitor, meaning it acts on multiple HDAC enzymes.[1][5] The inhibition of HDACs leads to an increase in the acetylation of histone and non-histone proteins.[3][4] Histone hyperacetylation results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis.[3][4] In the context of CMML, the selective activation of this compound in target monocytoid cells is a key feature.[1]
Data Presentation
The preclinical efficacy of this compound in CMML has been evaluated using primary patient samples. The following tables summarize the available quantitative data from in vitro studies.
Table 1: In Vitro Efficacy of this compound in Primary CMML Samples
| Parameter | Value | Source |
| Number of CMML Patient Samples Tested | 7 | |
| Mean EC50 (Growth Inhibition) | 1.9 µM (± 1.6) | [6] |
Table 2: Comparative In Vitro Efficacy of this compound in Myeloid Leukemia
| Cell Type / Disease Subtype | Mean EC50 (µM) | Key Findings | Source |
| CMML | 1.9 (± 1.6) | Sensitive to this compound | [6] |
| AML (M4/M5 subtypes - monocytoid) | 1.1 (± 1.8) | High sensitivity, similar to CMML | [6] |
| AML (M0/M1 subtypes - non-monocytoid) | 5.1 (± 4.7) | Significantly lower sensitivity (p=0.009) | [6] |
| Normal Bone Marrow CD34+ cells | No growth inhibitory effects | Demonstrates selectivity for malignant cells | [7] |
Table 3: Biomarkers of this compound Activity in Monocytoid Leukemia
| Biomarker | Observation in this compound-Responsive Samples | Implication | Source |
| hCE-1 Expression | High levels correlate with low EC50 (p=0.001) | Predictive biomarker for sensitivity | [7] |
| Histone H3/H4 Acetylation | Strong induction observed | Target engagement and mechanism of action | |
| γ-H2A.X (DNA Damage Marker) | High levels induced within 24 hours | Induction of DNA damage and apoptosis |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Primary Cell Culture and Drug Treatment
Primary bone marrow or peripheral blood mononuclear cells from CMML patients were isolated using Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum, L-glutamine, and penicillin/streptomycin. For in vitro assays, cells were seeded at a specified density and treated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).
Cell Viability and Growth Inhibition Assay (MTS Assay)
-
Principle: The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in culture media. The quantity of formazan product is directly proportional to the number of living cells in culture.
-
Protocol:
-
Plate primary CMML cells in 96-well plates at a density of 1-2 x 10^5 cells/well.
-
Add serial dilutions of this compound to the wells and incubate for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to vehicle-treated control cells.
-
Determine the EC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Protocol:
-
Culture CMML cells with varying concentrations of this compound for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Western Blotting for Histone Acetylation and γ-H2A.X
-
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Treat CMML cells with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, phospho-Histone H2A.X (Ser139) (γ-H2A.X), and a loading control (e.g., β-actin or total Histone H3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification relative to the loading control.
-
Intracellular Flow Cytometry for hCE-1 Expression
-
Principle: This technique measures the expression of an intracellular protein (hCE-1) on a single-cell basis. Cells are fixed and permeabilized to allow antibodies to access intracellular targets.
-
Protocol:
-
Harvest primary CMML cells.
-
Stain for cell surface markers (e.g., CD14, CD45) to identify the monocytoid population.
-
Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).
-
Incubate the cells with a primary antibody against hCE-1 or an isotype control.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Analyze the cells by flow cytometry, gating on the monocytoid population to determine the mean fluorescence intensity (MFI) of hCE-1.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in CMML cells.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Putative signaling pathways affected by this compound.
Conclusion
The preclinical data for this compound in CMML demonstrates its selective in vitro efficacy against malignant cells of the monocytoid lineage.[1] Its unique targeting mechanism, mediated by hCE-1, allows for the concentration of the active drug in CMML cells, leading to HDAC inhibition, induction of DNA damage, and apoptosis, while sparing normal hematopoietic progenitors.[7] The correlation between hCE-1 expression and this compound sensitivity suggests a potential biomarker for patient selection.[7] These findings provided a strong rationale for the clinical investigation of this compound in CMML and other monocytoid-lineage hematological neoplasms. Further research is warranted to fully elucidate the downstream signaling pathways and to identify synergistic combination therapies.
References
- 1. profiles.cardiff.ac.uk [profiles.cardiff.ac.uk]
- 2. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of histone H3 and H4 post-translational modifications in doxorubicin-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Tefinostat's Impact on the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism of action of Tefinostat (CHR-2845), a novel histone deacetylase (HDAC) inhibitor, with a specific focus on its impact on the DNA damage response (DDR) pathway. The information presented herein is intended to support further research and drug development efforts in oncology.
Introduction to this compound
This compound (CHR-2845) is a pan-histone deacetylase inhibitor that demonstrates a unique mechanism of targeted delivery. It is a pro-drug that is enzymatically converted to its active form, CHR-2847, by the intracellular esterase human carboxylesterase-1 (hCE-1).[1][2] The expression of hCE-1 is predominantly localized to cells of the monocytoid lineage and some hepatocytes, thereby concentrating the active drug in these specific cell types.[1][2] This targeted approach aims to enhance the therapeutic window by increasing efficacy in target malignant cells while minimizing systemic toxicities often associated with other HDAC inhibitors.[3] Clinical trials have explored this compound in the context of hematological malignancies, particularly in monocytoid-lineage leukemias like Acute Myeloid Leukemia (AML) and Chronic Myelomonocytic Leukemia (CMML).[1][4]
Mechanism of Action: From Prodrug to DNA Damage
This compound's journey from an inactive prodrug to an inducer of DNA damage is a multi-step process that underscores its targeted therapeutic potential.
Cellular Uptake and Activation
The workflow for this compound activation begins with its diffusion across the cell membrane. Within the cytoplasm of hCE-1 expressing cells, the esterase cleaves this compound (CHR-2845) into its active acid metabolite, CHR-2847. This active form is a potent pan-HDAC inhibitor.
HDAC Inhibition and Chromatin Remodeling
Once activated, CHR-2847 inhibits the activity of histone deacetylases. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that is transcriptionally silent. By inhibiting HDACs, this compound promotes histone hyperacetylation. This results in a more relaxed, open chromatin conformation (euchromatin), which can lead to the re-expression of silenced tumor suppressor genes. However, this open chromatin state is also more susceptible to DNA damage.[5][6]
Induction of DNA Double-Strand Breaks
A key consequence of HDAC inhibition by agents like this compound is the induction of DNA double-strand breaks (DSBs).[5] While the precise mechanism of DSB formation is not fully elucidated, it is hypothesized that the altered chromatin structure exposes the DNA to endogenous reactive oxygen species (ROS) and may also interfere with DNA replication and repair processes, leading to the formation of breaks.[1][6] This induction of DNA damage is a critical component of the anti-cancer activity of HDAC inhibitors.
This compound and the DNA Damage Response Pathway
The presence of DSBs triggers a complex signaling network known as the DNA Damage Response (DDR). The DDR is orchestrated by a group of kinases, including Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[7][8]
Activation of the DDR Cascade and the Role of γ-H2AX
Upon the formation of a DSB, the ATM kinase is recruited to the site of damage. ATM then phosphorylates a variant of histone H2A, known as H2AX, at serine 139.[9] This phosphorylated form, termed gamma-H2AX (γ-H2AX), serves as a crucial marker for DNA double-strand breaks.[10][11] Studies have consistently shown that this compound treatment leads to a significant increase in the levels of γ-H2AX in responsive cancer cells.[1][3][4] This accumulation of γ-H2AX is a key indicator of this compound's DNA-damaging activity and has been identified as a potential biomarker for patient response.[1][3]
Impairment of DNA Repair
In addition to inducing DNA damage, HDAC inhibitors can also impair the cell's ability to repair this damage, particularly in cancer cells. Some studies have shown that HDAC inhibitors, such as vorinostat, can suppress the expression of key DNA repair proteins like RAD50 and MRE11 in transformed cells but not in normal cells.[5][6] This differential effect on DNA repair machinery likely contributes to the selective killing of cancer cells by these agents. While specific data on this compound's effect on these particular repair proteins is not yet widely available, it is a probable mechanism contributing to its efficacy.
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data available from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound in AML Subtypes
| AML FAB Subtype | Median IC50 (µM) | Statistical Significance (p-value) |
| M4/M5 (Monocytoid) | 1.1 ± 1.8 | 0.007 (compared to non-M4/M5) |
| Non-M4/M5 | 5.1 ± 4.7 |
Data adapted from a study on primary AML samples, indicating a significantly greater sensitivity in monocytoid-lineage leukemias.[3]
Table 2: Biomarkers of this compound Response in Primary AML Samples
| Biomarker | Observation in this compound-Sensitive Samples |
| hCE-1 Expression | Significantly higher |
| Intracellular Acetylation | Strong induction |
| γ-H2AX Levels | Strong induction |
This table highlights the correlation between hCE-1 expression, histone acetylation, and DNA damage induction with sensitivity to this compound.[1]
Table 3: Synergistic Effect of this compound with Cytarabine
| Drug Combination | Median Combination Index (CI) Value |
| This compound + Cytarabine | 0.68 |
A CI value < 1 indicates a synergistic interaction. This data supports the combination of this compound with standard chemotherapy.[3]
Key Experimental Protocols
The following are generalized protocols for key experiments used to investigate this compound's impact on the DNA damage response.
Western Blot for γ-H2AX Detection
-
Cell Culture and Treatment: Plate leukemia cell lines (e.g., THP-1, MOLM-13) or primary AML blasts at a density of 1x10^6 cells/mL. Treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12% polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-H2AX (Ser139) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Flow Cytometry for Intracellular Acetylation
-
Cell Culture and Treatment: Treat cells with this compound as described above for 6 hours.
-
Fixation and Permeabilization: Harvest and wash the cells. Fix with 4% paraformaldehyde, followed by permeabilization with ice-cold methanol.
-
Staining: Stain the cells with a primary antibody against acetylated histones (e.g., acetyl-H3 or acetyl-H4) followed by a fluorescently labeled secondary antibody.
-
Analysis: Analyze the fluorescence intensity of the cell population using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment: Treat cells with this compound for 48 hours.
-
Staining: Harvest and wash the cells. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
This compound represents a promising targeted therapeutic for hCE-1 expressing malignancies. Its mechanism of action, which involves the induction of DNA damage and likely the impairment of DNA repair in cancer cells, provides a strong rationale for its clinical development. The induction of γ-H2AX serves as a robust biomarker for its activity.
Future research should focus on elucidating the precise molecular players in the DNA repair pathways that are affected by this compound. Investigating the interplay between this compound and other DDR-targeting agents (e.g., PARP inhibitors) could also unveil novel synergistic combination therapies. A deeper understanding of these mechanisms will be crucial for optimizing the clinical application of this compound and improving patient outcomes.
References
- 1. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Histone deacetylase inhibitor induces DNA damage, which normal but not transformed cells can repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 7. HDACs link the DNA damage response, processing of double-strand breaks and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formation of Dynamic γ-H2AX Domains along Broken DNA Strands is Distinctly Regulated by ATM and MDC1 and Dependent upon H2AX Densities in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
Tefinostat: A Technical Guide to a Novel Pan-HDAC Inhibitor for Monocytoid Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tefinostat (CHR-2845) is a novel, orally administered pan-histone deacetylase (HDAC) inhibitor with a unique mechanism of action that allows for targeted delivery to tumor cells of the monocyte-macrophage lineage. This targeted approach aims to widen the therapeutic window often limited by the systemic toxicities associated with non-selective HDAC inhibitors. Preclinical and early clinical studies have demonstrated its potential in hematological malignancies, particularly acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML), where it has shown selective efficacy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action
This compound is a cell-permeant ester prodrug that is specifically cleaved into its active acid form, CHR-2847, by the intracellular esterase human carboxylesterase-1 (hCE-1).[1][2][3][4][5][6] The expression of hCE-1 is primarily restricted to cells of the monocytoid lineage, such as monocytes and macrophages, as well as hepatocytes.[1][6] This selective activation leads to the accumulation of the active HDAC inhibitor within target cancer cells, resulting in a significant increase in anti-proliferative potency compared to non-targeted HDAC inhibitors.[6]
As a pan-HDAC inhibitor, the active form of this compound, CHR-2847, inhibits the activity of multiple HDAC enzymes. This leads to the hyperacetylation of both histone and non-histone proteins. The acetylation of histone proteins results in a more relaxed chromatin structure, leading to the reactivation of silenced tumor suppressor genes. The acetylation of non-histone proteins can modulate their function, impacting various cellular processes critical for cancer cell survival and proliferation.
The downstream effects of HDAC inhibition by this compound in monocytoid leukemia cells include the induction of the DNA damage sensor γ-H2A.X, cell cycle arrest, and ultimately, apoptosis.[1][4]
Preclinical Data
In Vitro Efficacy in AML Cell Lines
This compound has demonstrated potent and selective anti-proliferative activity against a panel of AML cell lines, with particular sensitivity observed in those of monocytoid lineage (M4 and M5 subtypes).
| Cell Line | FAB Subtype | Key Mutations | EC50 (nM) |
| HL60 | M2 | - | 2300 ± 226 |
| MV411 | M4 | FLT3-ITD | 57 ± 6.2 |
| OCIAML3 | M4 | NPM1mut | 110 ± 1.0 |
| THP-1 | M5 | - | 560 ± 17.12 |
| Data sourced from[1]. |
Efficacy in Primary AML and CMML Samples
In studies with primary patient samples, this compound showed significantly greater growth inhibitory effects in myelomonocytic (M4), monocytic/monoblastic (M5), and CMML samples compared to non-monocytoid AML subtypes.[1][3][4][6]
| Sample Type | Median IC50 (µM) |
| M4/M5 AML | 1.1 ± 1.8 |
| Non-M4/M5 AML | 5.1 ± 4.7 |
| Data from a cohort of 70 primary AML patients, p=0.007[6]. |
Correlation with hCE-1 Expression
The sensitivity of AML cells to this compound is strongly correlated with the expression levels of hCE-1.[1][3][4][6] AML subtypes with higher hCE-1 expression, such as M5, demonstrate greater sensitivity to the drug.[1][3][4][6] A significant association has been observed between high hCE-1 levels and low EC50 values (p < 0.001).[1]
Synergy with Cytarabine
This compound exhibits a synergistic anti-leukemic effect when combined with the standard-of-care chemotherapeutic agent, cytarabine (AraC).[1][3][4]
| Sample Type | Mean Combination Index (CI) |
| Primary AML Samples (n=31) | 0.51 |
| Primary CMML Samples (n=5) | 0.49 |
| A CI value < 0.9 indicates synergy. Data from in vitro studies with a 1:10 dose ratio of this compound to Cytarabine[1]. |
Clinical Data
Phase I Clinical Trial
A first-in-human, open-label, dose-escalation Phase I study of oral this compound was conducted in patients with advanced, relapsed/refractory hematological malignancies.
| Parameter | Value |
| Dose Escalation Cohorts | 20, 40, 80, 160, 320, and 640 mg (once daily, 28-day cycle) |
| Maximum Tolerated Dose (MTD) | Not reached; dose escalation was halted at 640 mg |
| Dose-Limiting Toxicities (DLTs) | None observed |
| Common Adverse Events (Grade 1/2) | Nausea, anorexia, fatigue |
| Pharmacokinetics | |
| Tmax (Time to maximum concentration) | 0.9 - 2.1 hours |
| Mean Elimination Half-life | 2.5 hours |
| Data from the CHR-2845-001 trial. |
The plasma concentrations of this compound achieved in this trial exceeded those required for in vitro anti-proliferative activity, without significant toxicity.[1]
Experimental Protocols
The following are representative protocols for key experiments cited in the preclinical evaluation of this compound.
Cell Viability (MTS) Assay
This assay is used to assess the anti-proliferative effects of this compound.
-
Cell Plating: Seed AML cell lines or primary mononuclear cells in 96-well plates at a density of 8 x 104 cells per well in a final volume of 100 µL of appropriate culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound and add to the wells. Include vehicle-only control wells. For synergy studies, add this compound and cytarabine at a fixed ratio (e.g., 1:10).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine EC50 or IC50 values using non-linear regression analysis. Combination index (CI) values can be calculated using software such as CalcuSyn.
Intracellular Flow Cytometry for hCE-1 Expression
This protocol is for the detection of intracellular hCE-1 protein levels.
-
Cell Preparation: Prepare a single-cell suspension of AML cells (1 x 106 cells per sample).
-
Surface Staining (Optional): If co-staining for surface markers (e.g., CD14), incubate cells with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark. Wash cells with staining buffer.
-
Fixation: Resuspend cells in 100 µL of IC Fixation Buffer (e.g., from Thermo Fisher Scientific) and incubate for 20-60 minutes at room temperature, protected from light.
-
Permeabilization: Add 2 mL of 1X Permeabilization Buffer (e.g., from Thermo Fisher Scientific) and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant and repeat the wash.
-
Intracellular Staining: Resuspend the cell pellet in 100 µL of 1X Permeabilization Buffer. Add the primary antibody against hCE-1 and incubate for 20-60 minutes at room temperature in the dark.
-
Secondary Antibody Staining (if applicable): If the primary antibody is not directly conjugated, wash the cells with Permeabilization Buffer and then incubate with a fluorochrome-conjugated secondary antibody for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with 1X Permeabilization Buffer.
-
Data Acquisition: Resuspend the cells in an appropriate volume of flow cytometry staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the hCE-1 signal in the gated cell population.
Conclusion
This compound represents a promising therapeutic agent for monocytoid-lineage hematological malignancies. Its unique targeted delivery system, mediated by hCE-1, allows for the selective accumulation of the active drug in cancer cells, potentially leading to an improved safety profile compared to other pan-HDAC inhibitors. The strong preclinical data demonstrating its selective efficacy, induction of apoptosis, and synergy with standard chemotherapy provide a solid rationale for its continued clinical development. Further investigation in larger clinical trials is warranted to fully elucidate the therapeutic potential of this compound in AML, CMML, and other related disorders.
References
- 1. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias — Immunology [immunology.ox.ac.uk]
- 4. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias -ORCA [orca.cardiff.ac.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
Methodological & Application
Tefinostat In Vitro Assay Protocol for Acute Myeloid Leukemia (AML) Cell Lines
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tefinostat (CHR-2845) is a novel pan-histone deacetylase (HDAC) inhibitor that exhibits targeted activity towards monocyte/macrophage lineage cells.[1][2][3] This selectivity is achieved through its activation by the intracellular esterase human carboxylesterase-1 (hCE-1), which is predominantly expressed in cells of monocytic origin.[1][4][5] Upon cleavage, this compound is converted to its active acid form, CHR-2847, leading to the accumulation of the active drug within target cells. This mechanism of action suggests a wider therapeutic window by minimizing systemic toxicities associated with non-selective HDAC inhibitors.[6] In acute myeloid leukemia (AML), particularly subtypes with monocytic characteristics (M4 and M5), this compound has demonstrated significant in vitro efficacy, inducing apoptosis and inhibiting cell growth.[1][4][5][7] Its anti-leukemic effects are associated with the induction of histone hyperacetylation, DNA damage, and apoptosis.[1][8]
These application notes provide detailed protocols for the in vitro evaluation of this compound's activity in AML cell lines, focusing on cell viability, apoptosis, and the analysis of its molecular mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | FAB Subtype | Key Features | EC50 (nM) |
| HL60 | M2 | Myeloblastic | 2300 |
| MV4-11 | M4 | Myelomonocytic, FLT3-ITD | 57 |
| OCI-AML3 | M4 | Myelomonocytic, NPM1c | 110 |
| THP-1 | M5 | Monocytic | 560 |
Data compiled from publicly available research.[3][7]
Experimental Protocols
Cell Culture
Human AML cell lines (e.g., HL60, MV4-11, OCI-AML3, THP-1) should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.
Materials:
-
AML cell lines
-
This compound (stock solution in DMSO)
-
RPMI-1640 complete medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well. For primary AML samples, a density of 1 x 10^6 cells/mL is recommended.
-
Incubate the plate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.
Materials:
-
Treated and untreated AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat AML cells with desired concentrations of this compound for 24-48 hours.
-
Harvest approximately 1-5 x 10^6 cells by centrifugation.
-
Wash the cells once with cold PBS and once with 1X Binding Buffer.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
DNA Damage Analysis (γ-H2A.X Staining)
This protocol outlines the detection of the DNA double-strand break marker γ-H2A.X by flow cytometry.
Materials:
-
Treated and untreated AML cells
-
Fixation buffer (e.g., 2% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100 and 1% BSA)
-
Primary antibody: anti-phospho-histone H2A.X (Ser139)
-
Secondary antibody: FITC-conjugated anti-mouse/rabbit IgG
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound for 24 hours.
-
Harvest and fix the cells with 2% paraformaldehyde for 15 minutes on ice.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 1 hour at 37°C.
-
Incubate the cells with the primary anti-γ-H2A.X antibody (e.g., 1:200 dilution) for 1 hour at 37°C.
-
Wash the cells twice with permeabilization buffer.
-
Incubate with the FITC-conjugated secondary antibody (e.g., 1:200 dilution) for 1 hour at 37°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in PBS and analyze by flow cytometry.
Histone Acetylation Analysis (Western Blot)
This protocol details the detection of acetylated histones by Western blotting.
Materials:
-
Treated and untreated AML cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels (15% acrylamide is recommended for histone resolution)
-
PVDF membrane (0.2 µm pore size)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-acetyl-histone H3, anti-acetyl-histone H4, anti-total histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Treat AML cells with this compound for 24 hours.
-
Lyse the cells and determine the protein concentration.
-
Denature 10-20 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the proteins to a 0.2 µm PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an ECL detection system.
HDAC Activity Assay (Fluorometric)
This protocol is for a general fluorometric HDAC activity assay.
Materials:
-
Nuclear extracts from treated and untreated AML cells
-
HDAC Assay Kit (containing HDAC substrate, developer, and a reference standard)
-
96-well black plate
-
Fluorometric plate reader
Procedure:
-
Prepare nuclear extracts from AML cells treated with this compound.
-
In a 96-well black plate, add HDAC Assay Buffer, the fluorometric HDAC substrate, and the nuclear extract.
-
Include a no-enzyme control and a standard curve using the provided deacetylated standard.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the developer solution to each well, which stops the reaction and generates the fluorescent signal.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Calculate HDAC activity relative to the vehicle control.
Mandatory Visualizations
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. kumc.edu [kumc.edu]
- 3. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. scispace.com [scispace.com]
Application Note: Determining the EC50 of Tefinostat in Primary Patient Samples
Introduction
Tefinostat (CHR-2845) is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor with a unique targeting mechanism. It is a prodrug that is selectively cleaved into its active metabolite, CHR-2847, by the intracellular esterase human carboxylesterase-1 (hCE-1).[1][2][3][4][5] The expression of hCE-1 is primarily restricted to cells of the monocyte/macrophage lineage, thereby concentrating the active HDAC inhibitor within these target cells and potentially reducing systemic toxicity.[2][3][4][5] This targeted approach has shown significant preclinical efficacy in hematological malignancies with monocytoid features, such as Acute Myeloid Leukemia (AML) with myelomonocytic (M4) or monocytic (M5) subtypes, and Chronic Myelomonocytic Leukemia (CMML).[2][3][4][5]
HDAC inhibitors, as a class of anti-cancer agents, function by preventing the deacetylation of histone and non-histone proteins. This leads to an accumulation of acetylated proteins, resulting in a more open chromatin structure and altered gene expression.[6][7] These changes can induce a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis.[2][6]
This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of this compound in primary patient-derived leukemia samples. The EC50 value is a critical parameter for assessing the potency of a drug and for understanding its therapeutic potential. The protocol described herein is based on established methodologies for evaluating the in vitro efficacy of HDAC inhibitors in primary cell cultures.
Data Presentation
The following table summarizes the reported EC50 values for this compound in primary patient samples from a study by Zabkiewicz et al. (2016).[2] This data highlights the selective efficacy of this compound in AML subtypes with monocytic characteristics (M4/M5) and in CMML.
| Patient Sample Type | Number of Samples (n) | Mean EC50 (µM) | Standard Deviation (µM) |
| M4/M5 AML | Not specified in abstract | 1.1 | +/- 1.8 |
| Non-M4/M5 AML | Not specified in abstract | > 2.5 (defined as resistant) | - |
| CMML | 7 | 1.9 | +/- 1.6 |
| Total AML & CMML | 73 | 2.7 | +/- 3.1 |
Signaling Pathway
Histone deacetylases (HDACs) play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors like the active form of this compound block this action, resulting in hyperacetylation of histones, a more relaxed chromatin state, and the expression of tumor suppressor genes. This can lead to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound via HDAC inhibition.
Experimental Protocols
Protocol: Determination of this compound EC50 in Primary Leukemia Cells
This protocol outlines the steps for treating primary patient-derived leukemia cells with a range of this compound concentrations to determine the EC50 value using a cell viability assay.
1. Materials and Reagents
-
Primary mononuclear cells (MNCs) isolated from bone marrow or peripheral blood of leukemia patients (AML or CMML).
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Recombinant human cytokines (e.g., IL-3, G-CSF, GM-CSF - optional, depending on cell type and experimental design)
-
This compound (CHR-2845)
-
Dimethyl sulfoxide (DMSO) for drug stock preparation
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS assay, or Annexin V/PI staining for flow cytometry)
-
Phosphate Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Microplate reader (for colorimetric or luminescent assays) or flow cytometer
2. Experimental Workflow
Caption: Experimental workflow for EC50 determination.
3. Step-by-Step Procedure
a. Preparation of Primary Cells
-
Isolate mononuclear cells (MNCs) from fresh patient bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated MNCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
b. Preparation of this compound Stock and Dilutions
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.[1] Aliquot and store at -80°C.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of working drug dilutions in complete RPMI-1640 medium. A typical 2-fold or 3-fold serial dilution series might range from 10 µM to 0.01 µM.
-
Also prepare a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
c. Cell Plating and Drug Treatment
-
Seed 50 µL of the cell suspension (5 x 10^4 cells) into the wells of a 96-well flat-bottom plate.
-
Add 50 µL of the appropriate this compound dilution or vehicle control to each well to achieve the final desired concentrations.
-
Set up each concentration and the vehicle control in triplicate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48 to 72 hours.
d. Cell Viability Assay (Example: CellTiter-Glo®)
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a microplate reader.
e. Data Analysis and EC50 Calculation
-
Average the triplicate readings for each drug concentration and the vehicle control.
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data by expressing the viability of the drug-treated cells as a percentage of the vehicle-treated control cells:
-
% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the data and determine the EC50 value. The EC50 is the concentration of this compound that reduces cell viability by 50%.
Conclusion
This application note provides a comprehensive protocol for determining the EC50 of this compound in primary patient-derived leukemia cells. The targeted mechanism of this compound, reliant on hCE-1 expression, underscores the importance of assessing its efficacy in specific patient populations. The provided methodologies and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound in hematological malignancies. Accurate determination of EC50 values is a critical step in the preclinical evaluation of this promising targeted agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias -ORCA [orca.cardiff.ac.uk]
- 5. oncotarget.com [oncotarget.com]
- 6. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 7. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Tefinostat-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tefinostat (CHR-2845)
This compound (CHR-2845) is a novel histone deacetylase (HDAC) inhibitor with a unique monocyte/macrophage-targeting mechanism.[1][2][3] It is a cell-permeant ester that is cleaved into its active acid form by the intracellular esterase human carboxylesterase-1 (hCE-1).[1][2][3] The expression of hCE-1 is primarily limited to cells of the monocytoid lineage, such as monocytes and macrophages, as well as some hepatocytes.[1] This targeted activation allows for the selective accumulation of the active drug within these cells, potentially widening the therapeutic window and reducing systemic toxicities often associated with other HDAC inhibitors.[2]
HDAC inhibitors are a class of anti-cancer agents that play a crucial role in epigenetic regulation by inducing death, apoptosis, and cell cycle arrest in cancer cells.[4] By inhibiting HDAC enzymes, these compounds lead to an increase in the acetylation of histone and non-histone proteins, which in turn alters gene expression, reactivates tumor suppressor genes, and can induce cell cycle arrest and apoptosis.[4] this compound has shown dose-dependent induction of apoptosis and significant growth inhibitory effects in myelomonocytic and monocytic/monoblastic leukemia subtypes.[1][3]
Flow cytometry is a powerful technique for analyzing the effects of therapeutic compounds like this compound on cell populations.[5][6] It allows for the rapid, quantitative, and multi-parametric analysis of individual cells, providing valuable insights into the mechanisms of drug action.[6] This document provides detailed protocols for assessing the effects of this compound on apoptosis, cell cycle progression, and reactive oxygen species (ROS) production using flow cytometry.
Data Presentation
The following table summarizes representative quantitative data from studies on various HDAC inhibitors, illustrating the types of results that can be obtained from flow cytometry analysis. Note that specific results for this compound may vary depending on the cell type, concentration, and duration of treatment.
| HDAC Inhibitor | Cell Line | Concentration | Treatment Time | Parameter Measured | Result | Reference |
| Quisinostat | A549 (Lung Cancer) | 100 nM | 48 h | Apoptosis (Annexin V-FITC/PI) | 15.00 ± 0.17% apoptotic cells | [7] |
| PAC-320 | LNCaP (Prostate Cancer) | 10 µM | 48 h | Cell Cycle (PI Staining) | G2/M phase accumulation | [4] |
| PAC-320 | DU145 (Prostate Cancer) | 10 µM | 48 h | Cell Cycle (PI Staining) | G2/M phase accumulation | [4] |
| Trichostatin A (TSA) | J774.2 (Macrophages) | 330 nM | 24 h | Apoptosis (Annexin V) | Significant increase in Annexin V positive cells | [8] |
| SAHA | THP-1 (Monocytic) | 10 µM | 6 h | Mitochondrial ROS (MitoSOX Red) | ~2-fold increase in median fluorescence intensity | [9] |
Experimental Protocols
Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining
This protocol is for the detection of early and late apoptotic cells.[10][11][12] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[10][11]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Deionized Water
-
This compound-treated and control cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density and treat with various concentrations of this compound for the desired time period. Include an untreated control.
-
Harvest cells (for adherent cells, use trypsin and neutralize with media).
-
Wash cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 5 µL of PI staining solution to each tube.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use appropriate compensation controls for multi-color analysis.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of Annexin V-FITC (e.g., FL1 channel) and PI (e.g., FL2 or FL3 channel).
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.[4][13][14] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[4][13]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
This compound-treated and control cells
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Harvest and wash cells as described in the apoptosis protocol.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A to degrade RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Reactive Oxygen Species (ROS) Detection using DCFDA
This protocol measures intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[9][17][18] Inside the cell, H2DCFDA is deacetylated by esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18]
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
This compound-treated and control cells
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Harvest and wash cells with warm PBS or HBSS.
-
Resuspend the cells in warm PBS or HBSS containing 5-10 µM H2DCFDA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
This compound Treatment:
-
After incubation with the probe, wash the cells once with warm PBS or HBSS.
-
Resuspend the cells in fresh culture medium and treat with this compound for the desired time.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and resuspend them in PBS.
-
Analyze the samples on a flow cytometer.
-
Use the 488 nm laser for excitation and detect the emission at ~525 nm (e.g., FL1 channel).[17]
-
Quantify the mean fluorescence intensity (MFI) of the cell population to determine the level of ROS.
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Simplified signaling pathway of HDAC inhibitors.
Caption: Logical outcomes of this compound treatment.
References
- 1. oncotarget.com [oncotarget.com]
- 2. ashpublications.org [ashpublications.org]
- 3. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. biocompare.com [biocompare.com]
- 7. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase Inhibitors Promote Mitochondrial Reactive Oxygen Species Production and Bacterial Clearance by Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of histone deacetylase inhibitor-induced ROS and DNA damage in LAQ-824/fludarabine antileukemic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. qmul.ac.uk [qmul.ac.uk]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Detecting γ-H2A.X after Tefinostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tefinostat (CHR-2845) is a pan-histone deacetylase (HDAC) inhibitor that shows selective efficacy in monocytoid-lineage leukemias.[1][2] It is a pro-drug that is cleaved by the intracellular esterase human carboxylesterase-1 (hCE-1) into its active form, CHR-2847.[2] A key mechanism of action for many HDAC inhibitors involves the induction of DNA damage, a critical event in cancer therapy. A sensitive and specific biomarker for DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2A.X at serine 139, termed γ-H2A.X.[3] This phosphorylation event is one of the earliest steps in the DNA damage response (DDR), recruiting a cascade of repair proteins to the site of damage.[4] The detection and quantification of γ-H2A.X by Western blot is a robust method to assess the genotoxic effects of compounds like this compound. This document provides a detailed protocol for the treatment of cells with this compound and the subsequent detection of γ-H2A.X by Western blotting.
Signaling Pathway of this compound-Induced γ-H2A.X
HDAC inhibitors, including this compound, are thought to induce DNA damage through multiple mechanisms. One proposed mechanism involves the relaxation of chromatin structure, making the DNA more accessible and susceptible to damage from endogenous reactive oxygen species (ROS).[5] Another mechanism suggests that HDAC inhibitors can downregulate DNA repair genes.[6] The resulting DNA double-strand breaks trigger the activation of phosphatidylinositol 3-kinase-like kinases (PIKKs), primarily ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR).[4] These kinases then phosphorylate H2A.X at serine 139, creating γ-H2A.X. This phosphorylation event serves as a scaffold to recruit DNA repair and checkpoint proteins, initiating the cellular response to DNA damage.[7]
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the treatment period and ensure they do not exceed 80-90% confluency by the end of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[4] Further dilute the stock solution in complete culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Treatment: Treat cells with a range of this compound concentrations. Based on published data, effective concentrations for inducing γ-H2A.X in sensitive AML cell lines can range from nanomolar to low micromolar concentrations.[3][8] A suggested starting range is 0.1 µM to 5 µM.
-
Time Course: Incubate the cells with this compound for various time points to determine the optimal duration for γ-H2A.X induction. A suggested time course is 0, 2, 6, 12, and 24 hours.[9] Strong induction of γ-H2A.X has been observed at 24 hours post-treatment.[3]
-
Controls: Include a vehicle control (DMSO-treated cells) for each time point. A positive control, such as cells treated with a known DNA damaging agent (e.g., etoposide or bleomycin), is also recommended.[1]
Western Blot Protocol for γ-H2A.X Detection
The following is a comprehensive protocol for the detection of γ-H2A.X by Western blot.
1. Cell Lysis
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[10]
-
Scrape adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30-45 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a BCA or similar protein assay.
2. SDS-PAGE
-
Prepare protein samples by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[11]
-
Load 20-50 µg of total protein per lane on a 12-15% polyacrylamide gel.[12] Due to the low molecular weight of H2A.X (~15 kDa), a higher percentage gel is recommended for better resolution.[12]
-
Run the gel at 100-120V until the dye front reaches the bottom.[5][11]
3. Protein Transfer
-
Transfer the proteins to a nitrocellulose or PVDF membrane. Nitrocellulose membranes may offer higher sensitivity for histone detection.[1]
-
Perform a wet transfer at 30V overnight in a cold room or a semi-dry transfer according to the manufacturer's instructions. For small proteins like γ-H2A.X, be cautious not to over-transfer.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. For phospho-specific antibodies, BSA is often recommended to reduce background.[11]
-
Incubate the membrane with a primary antibody against γ-H2A.X (phospho-S139) diluted in blocking buffer overnight at 4°C with gentle agitation. A common dilution is 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system or X-ray film.
Experimental Workflow Diagram
Data Presentation
The following tables summarize key quantitative parameters for the experimental protocols.
Table 1: this compound Treatment Parameters
| Parameter | Recommended Range/Value | Notes |
| Cell Type | hCE-1 expressing cell lines (e.g., AML cell lines like MV4-11, OCI-AML3, THP-1) | This compound efficacy is dependent on hCE-1 expression.[3] |
| This compound Concentration | 0.1 - 5 µM | EC50 values can be in the nM to low µM range for sensitive cell lines.[3][8] |
| Treatment Duration | 2, 6, 12, 24 hours | γ-H2A.X induction is time-dependent and has been observed at 24 hours.[3][9] |
| Vehicle Control | DMSO (≤ 0.1%) | Ensure the final concentration of the solvent does not affect cell viability. |
| Positive Control | Etoposide (e.g., 10-50 µM for 1-2 hours) or Bleomycin (e.g., 10-20 µM for 1 hour) | To confirm the integrity of the γ-H2A.X detection system.[1] |
Table 2: Western Blot Protocol Parameters
| Step | Parameter | Recommended Value |
| Cell Lysis | Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors |
| Protein Loading | 20 - 50 µg per lane | |
| SDS-PAGE | Gel Percentage | 12 - 15% Acrylamide |
| Running Voltage | 100 - 120 V | |
| Transfer | Membrane Type | Nitrocellulose or PVDF |
| Transfer Method | Wet transfer (e.g., 30V overnight at 4°C) or Semi-dry | |
| Immunoblotting | Blocking Buffer | 5% BSA or non-fat milk in TBST |
| Primary Antibody | anti-γ-H2A.X (pS139) | |
| Primary Ab Dilution | 1:1000 | |
| Secondary Antibody | HRP-conjugated anti-rabbit/mouse IgG | |
| Secondary Ab Dilution | 1:2000 | |
| Detection | Substrate | ECL (Enhanced Chemiluminescence) |
Troubleshooting
-
No/Weak γ-H2A.X Signal:
-
Confirm the presence of hCE-1 in your cell line.
-
Increase this compound concentration or treatment duration.
-
Ensure phosphatase inhibitors were included in the lysis buffer.
-
Optimize the transfer time; small proteins can transfer through the membrane. Consider using two membranes during transfer.[12]
-
Use a positive control to validate the antibody and detection system.[5]
-
-
High Background:
-
Increase the number and duration of washes.
-
Use 5% BSA as a blocking agent, especially for phospho-antibodies.[11]
-
Ensure the secondary antibody is not cross-reacting.
-
-
Non-specific Bands:
-
Optimize antibody dilutions.
-
Ensure proper blocking.
-
Consider using a different primary antibody from a reputable source.
-
References
- 1. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Postradiation Sensitization of the Histone Deacetylase Inhibitor Valproic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimal timing of a γH2AX analysis to predict cellular lethal damage in cultured tumor cell lines after exposure to diagnostic and therapeutic radiation doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. No WB bands for H2AX at all...! - SDS-PAGE and Western Blotting [protocol-online.org]
Application Notes and Protocols for Tefinostat and Cytarabine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the synergistic effects of Tefinostat (CHR-2845) and Cytarabine (Ara-C) combination therapy, particularly in the context of Acute Myeloid Leukemia (AML).
Introduction
This compound is a novel pan-histone deacetylase (HDAC) inhibitor that demonstrates selective activity in monocytoid lineage cells.[1][2] It is a pro-drug that is cleaved into its active form by the intracellular esterase human carboxylesterase-1 (hCE-1), which is predominantly expressed in cells of monocytic lineage and some hepatocytes.[1][2] This targeted activation leads to the accumulation of the active HDAC inhibitor within these specific cells, inducing apoptosis and inhibiting cell growth.[1][3][4]
Cytarabine, a pyrimidine nucleoside analog, is a cornerstone of AML chemotherapy.[5] It functions as an antimetabolite by inhibiting DNA polymerase and incorporating into the DNA during the S phase of the cell cycle, ultimately leading to DNA damage and apoptosis.[5][6]
Preclinical studies have demonstrated a synergistic cytotoxic effect when this compound and Cytarabine are used in combination against AML cells.[4][7] This synergy provides a strong rationale for the clinical evaluation of this combination therapy, particularly in monocytoid-lineage leukemias. These notes provide the experimental framework to investigate this synergy in a laboratory setting.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the combination of this compound and Cytarabine.
Table 1: In Vitro Efficacy of this compound in AML Subtypes
| AML FAB Subtype | Mean EC50 (μM) | Standard Deviation |
| M4/M5 (myelomonocytic/monocytic) | 1.1 | +/- 1.8 |
| CMML (Chronic Myelomonocytic Leukemia) | 1.9 | +/- 1.6 |
| M0/M1 (myeloblastic) | 5.1 | +/- 4.7 |
Data derived from in vitro studies on primary AML and CMML samples.[3]
Table 2: Synergistic Interaction of this compound and Cytarabine in AML and CMML
| Sample Type | Number of Samples (n) | Mean Combination Index (CI) at EC50 | Interpretation |
| Primary AML Blasts | 31 | 0.51 | Synergy |
| CMML Samples | 6 | 0.53 | Synergy |
Combination Index (CI) values < 0.9 indicate a synergistic effect. The data reflects simultaneous drug administration at a 1:10 ratio (this compound:Cytarabine).[7]
Table 3: EC50 Values for this compound and Cytarabine Combination in AML Cell Lines
| Cell Line | Dosing Schedule | Average CI | EC50 (nM) |
| OCI-AML3 | Simultaneous | 0.67 | 88 +/- 3.2 |
| OCI-AML3 | This compound Pre-treatment | - | 453 +/- 5.7 |
| OCI-AML3 | Cytarabine Pre-treatment | - | 93 +/- 7.1 |
| MV411 | Simultaneous | 0.81 | 93 +/- 6.1 |
Data from in vitro studies showing the effect of different dosing schedules on the efficacy of the combination therapy.
Experimental Protocols
Herein are detailed methodologies for key experiments to evaluate the combination of this compound and Cytarabine.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and Cytarabine, both individually and in combination.
Materials:
-
AML cell lines (e.g., MV4-11, OCI-AML3) or primary AML cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (CHR-2845)
-
Cytarabine (Ara-C)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium.
-
Prepare serial dilutions of this compound and Cytarabine in culture medium. For combination studies, a fixed ratio of 1:10 (this compound:Cytarabine) is recommended based on prior studies.[7]
-
Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis following treatment.
Materials:
-
AML cells treated as described in the cell viability assay.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, Cytarabine, or the combination for 48 hours.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to assess the effect of the drug combination on cell cycle progression.
Materials:
-
AML cells treated with the drug combination.
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, Cytarabine, or the combination for 24-48 hours.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in DNA damage and apoptosis.
Materials:
-
AML cells treated with the drug combination.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γ-H2A.X, anti-Bcl-2, anti-p21, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system.
Procedure:
-
Treat cells with this compound, Cytarabine, or the combination for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Below are diagrams illustrating the proposed mechanisms and experimental workflows.
Caption: Proposed signaling pathway of this compound and Cytarabine combination therapy in AML cells.
Caption: General experimental workflow for studying this compound and Cytarabine combination.
References
- 1. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Tefinostat Sensitivity Testing Using Clonogenic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic assay, or colony formation assay, is a gold-standard in vitro method to determine the long-term survival and proliferative capacity of a single cell after exposure to cytotoxic agents. This application note provides a detailed protocol for assessing the sensitivity of cancer cells to Tefinostat, a novel monocyte/macrophage-targeted pan-histone deacetylase (HDAC) inhibitor. This compound is converted to its active form intracellularly, leading to the accumulation of acetylated histones and non-histone proteins, which in turn induces cell cycle arrest, DNA damage, and apoptosis in susceptible cancer cells.[1][2] This protocol is designed to be a comprehensive guide for researchers in oncology and drug development.
Principle of the Assay
The clonogenic assay is based on the principle that a single viable cell can proliferate and form a colony of at least 50 cells.[3][4] The survival fraction, calculated by normalizing the plating efficiency of treated cells to that of untreated controls, provides a quantitative measure of the cytotoxic effect of the treatment.[5]
Data Presentation
Quantitative data from the clonogenic assay should be meticulously recorded and summarized for clear interpretation and comparison. The following tables provide a template for organizing experimental data.
Table 1: Cell Seeding Density Optimization
| Cell Line | Seeding Density (cells/well) | Average Number of Colonies | Plating Efficiency (%) |
| Cell Line A | 100 | ||
| 200 | |||
| 500 | |||
| Cell Line B | 100 | ||
| 200 | |||
| 500 |
Note: Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100. An optimal seeding density should result in 20-150 colonies in the control wells.[3]
Table 2: this compound Sensitivity Data
| Treatment Group | This compound Conc. (µM) | No. of Cells Seeded | No. of Colonies (Replicate 1) | No. of Colonies (Replicate 2) | No. of Colonies (Replicate 3) | Average No. of Colonies | Plating Efficiency (%) | Survival Fraction (%) |
| Control | 0 | 100 | ||||||
| This compound | 0.1 | |||||||
| 0.5 | ||||||||
| 1.0 | ||||||||
| 2.5 | ||||||||
| 5.0 |
Note: Survival Fraction (SF) = (PE of treated sample / PE of control sample) x 100.
Experimental Protocols
This section provides detailed protocols for performing a clonogenic assay with both adherent and suspension cell lines to test for this compound sensitivity.
Protocol 1: Clonogenic Assay for Adherent Cells
Materials:
-
Adherent cancer cell line of interest (e.g., myelomonocytic or monocytic/monoblastic AML cell lines)[1]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (e.g., 0.25%)
-
6-well culture plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Fixation solution (e.g., 10% neutral buffered formalin or a 1:7 mixture of acetic acid and methanol)[3][6]
-
Staining solution (0.5% crystal violet in methanol or water)[7][8]
Procedure:
-
Cell Preparation: a. Culture cells to approximately 80-90% confluency. b. Aspirate the culture medium and wash the cells once with sterile PBS. c. Add Trypsin-EDTA solution and incubate at 37°C until cells detach. d. Neutralize trypsin with complete culture medium. e. Create a single-cell suspension by gently pipetting. f. Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Cell Seeding: a. Dilute the cell suspension to the desired concentration. The optimal seeding density should be determined experimentally for each cell line but typically ranges from 100 to 1000 cells per well of a 6-well plate. b. Seed the cells into 6-well plates and incubate overnight to allow for attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is from 0.1 µM to 10 µM, based on reported EC50 values from viability assays.[1] A vehicle control (DMSO) must be included. b. Replace the medium in the wells with the medium containing the different concentrations of this compound. c. Incubate the plates for the desired treatment duration (e.g., 24-72 hours).
-
Colony Formation: a. After the treatment period, carefully remove the drug-containing medium and replace it with fresh, drug-free complete medium. b. Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, until visible colonies are formed in the control wells.[3]
-
Fixation and Staining: a. Aspirate the medium from the wells and gently wash once with PBS. b. Add the fixation solution to each well and incubate for 15-30 minutes at room temperature.[3] c. Remove the fixation solution and add the crystal violet staining solution. Incubate for 20-60 minutes at room temperature.[3][7] d. Carefully wash the plates with tap water until the excess stain is removed and allow them to air dry.
-
Colony Counting: a. Count the number of colonies containing at least 50 cells in each well. This can be done manually using a microscope or with an automated colony counter. b. Calculate the Plating Efficiency and Survival Fraction as described in the Data Presentation section.
Protocol 2: Clonogenic Assay for Suspension Cells
Materials:
-
Suspension cancer cell line of interest (e.g., AML or CMML cell lines)[2]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™)[9]
-
Syringe with a blunt-end needle (16-gauge)[9]
-
35 mm culture dishes or 6-well plates[9]
-
Incubator (37°C, 5% CO2, humidified)
-
Staining solution (e.g., MTT or similar vital stain if counting is done without fixation)
Procedure:
-
Cell Preparation: a. Culture suspension cells to the desired density. b. Perform a viable cell count using a hemocytometer and trypan blue exclusion. c. Centrifuge the cells and resuspend the pellet in fresh complete medium to the desired concentration.
-
This compound Treatment and Plating in Semi-Solid Medium: a. Prepare a mixture of the cell suspension, this compound at various concentrations, and the methylcellulose-based medium. Ensure the final concentration of methylcellulose is appropriate for colony formation. b. Vigorously vortex the mixture to ensure a homogenous suspension. c. Allow the mixture to stand for a few minutes for bubbles to dissipate.[9] d. Using a syringe with a blunt-end needle, dispense the cell-Tefinostat-methylcellulose mixture into the culture dishes.[9]
-
Colony Formation: a. Place the dishes in a humidified incubator at 37°C with 5% CO2. b. Incubate for 2-3 weeks, or until colonies are of a sufficient size for counting. Maintain humidity to prevent the semi-solid medium from drying out.
-
Colony Counting: a. Count the colonies directly in the semi-solid medium using an inverted microscope. A colony is defined as a cluster of at least 50 cells. b. Alternatively, a vital stain can be carefully added to aid in visualization. c. Calculate the Plating Efficiency and Survival Fraction.
Visualizations
Caption: Experimental workflow for the clonogenic assay.
Caption: this compound's mechanism of action leading to reduced cell survival.
References
- 1. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic assay: adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Colony Formation [protocols.io]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. stemcell.com [stemcell.com]
Application Notes and Protocols for Testing Tefinostat Efficacy in In Vivo Models
Introduction
Tefinostat (also known as CHR-2845) is a novel histone deacetylase (HDAC) inhibitor with a unique mechanism of action. It is a prodrug that is selectively converted to its active form by the intracellular esterase human carboxylesterase-1 (hCE-1).[1][2][3][4][5] This enzyme is highly expressed in cells of the monocytoid lineage, leading to a targeted accumulation of the active HDAC inhibitor in specific cancer cells, such as those in acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML).[1][2][3][4][5] Preclinical in vitro studies have demonstrated the selective efficacy of this compound in AML and CMML cell lines and patient-derived samples, showing dose-dependent apoptosis and growth inhibition.[1][2][3][4][5] Furthermore, a synergistic effect has been observed when this compound is combined with the standard-of-care chemotherapy agent, cytarabine.[1][4][5]
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of this compound in preclinical mouse models of AML and CMML. The protocols are based on established methodologies for xenograft studies of hematological malignancies and are tailored to the specific characteristics of this compound.
Signaling Pathway of this compound
This compound's primary mechanism of action involves the inhibition of histone deacetylases, leading to an accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, ultimately inducing cell cycle arrest, DNA damage, and apoptosis in cancer cells. The targeted delivery of this compound to hCE-1 expressing monocytoid cells is a key feature of its therapeutic potential.
Recommended In Vivo Models
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are the gold standard for assessing the in vivo efficacy of anti-cancer agents. For this compound, which targets monocytoid leukemias, AML and CMML xenograft models in immunodeficient mice are recommended.
Table 1: Recommended Cell Lines for Xenograft Models
| Cell Line | Cancer Type | Rationale for Use with this compound |
| MV4-11 | Acute Myeloid Leukemia (M4) | High sensitivity to this compound in vitro.[1][2] |
| OCI-AML3 | Acute Myeloid Leukemia (M4) | Demonstrates sensitivity to this compound in vitro.[1][2] |
| THP-1 | Acute Myeloid Leukemia (M5) | Monocytic lineage, expected to express hCE-1.[1][2] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for AML/CMML
This model is suitable for assessing the effect of this compound on localized tumor growth.
Materials:
-
AML/CMML cell lines (e.g., MV4-11, OCI-AML3, THP-1)
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Matrigel
-
This compound (formulated for oral administration)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture selected AML/CMML cells to a sufficient number. On the day of inoculation, harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study.
-
Survival: Monitor mice for signs of morbidity and euthanize when necessary. Record the date of death or euthanasia to determine survival rates.
-
Biomarker Analysis: At the end of the study, tumors can be excised for analysis of histone acetylation and γ-H2A.X levels by immunohistochemistry or western blotting.
-
Protocol 2: Disseminated Xenograft Model for AML/CMML
This model more closely mimics the systemic nature of leukemia.
Materials:
-
AML/CMML cell lines (e.g., MV4-11) engineered to express a reporter gene (e.g., luciferase)
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
This compound (formulated for oral administration)
-
Vehicle control
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation: Culture luciferase-expressing AML/CMML cells. Harvest and resuspend the cells in sterile PBS at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Cell Inoculation: Inject 100 µL of the cell suspension intravenously (e.g., via the tail vein) into each mouse.
-
Disease Engraftment Monitoring: Monitor leukemia engraftment and progression through bioluminescence imaging at regular intervals (e.g., weekly).
-
Treatment Initiation: Once a clear bioluminescent signal is detected, indicating successful engraftment, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule.
-
Efficacy Endpoints:
-
Leukemic Burden: Quantify the bioluminescent signal over time to assess the change in leukemic burden.
-
Survival: Monitor mice for signs of disease (e.g., weight loss, hind limb paralysis) and record survival.
-
Flow Cytometry: At the end of the study, bone marrow, spleen, and peripheral blood can be analyzed by flow cytometry for the presence of human leukemic cells (e.g., using an anti-human CD45 antibody).
-
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 2: Example Data Summary for a Subcutaneous Xenograft Study
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 10 | 1500 ± 150 | - | 28 |
| This compound (X mg/kg) | 10 | 750 ± 90 | 50 | 45 |
| Cytarabine (Y mg/kg) | 10 | 900 ± 110 | 40 | 40 |
| This compound + Cytarabine | 10 | 300 ± 50 | 80 | 60 |
Table 3: Example Data Summary for a Disseminated Xenograft Study
| Treatment Group | N | Mean Bioluminescence at Day 21 (photons/sec) ± SEM | Percent Reduction in Leukemic Burden (%) | Median Survival (Days) |
| Vehicle Control | 10 | 1 x 10^8 ± 2 x 10^7 | - | 35 |
| This compound (X mg/kg) | 10 | 4 x 10^7 ± 8 x 10^6 | 60 | 55 |
| Cytarabine (Y mg/kg) | 10 | 6 x 10^7 ± 1 x 10^7 | 40 | 50 |
| This compound + Cytarabine | 10 | 1 x 10^7 ± 3 x 10^6 | 90 | 75 |
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of this compound's efficacy in AML and CMML models. By utilizing these established methodologies, researchers can generate robust and reproducible data to further characterize the therapeutic potential of this targeted HDAC inhibitor. The unique mechanism of action of this compound, coupled with promising in vitro data, warrants thorough in vivo investigation to support its clinical development.
References
- 1. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias — Immunology [immunology.ox.ac.uk]
- 4. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias -ORCA [orca.cardiff.ac.uk]
- 5. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tefinostat Resistance in AML
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tefinostat in Acute Myeloid Leukemia (AML) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in AML cells?
A1: this compound (CHR-2845) is a novel monocyte/macrophage-targeted histone deacetylase (HDAC) inhibitor. It is a pro-drug that is cleaved into its active form by the intracellular esterase human carboxylesterase-1 (hCE-1), which is highly expressed in cells of monocytoid lineage.[1][2] This targeted activation leads to the accumulation of the active HDAC inhibitor within these specific leukemia cells, resulting in increased histone acetylation, cell cycle arrest, and apoptosis.[1][3]
Q2: My AML cell line is showing low sensitivity to this compound. What are the potential reasons?
A2: Low sensitivity or resistance to this compound can be attributed to several factors:
-
Low hCE-1 Expression: Since this compound requires activation by hCE-1, cell lines with low or absent expression of this enzyme will be inherently resistant.[4] This is often observed in non-monocytoid AML subtypes.[3]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, particularly those in the Bcl-2 family (e.g., Bcl-2, Mcl-1), can counteract the pro-apoptotic effects of this compound.
-
Activation of Pro-Survival Signaling Pathways: Constitutive activation of survival pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways can promote cell survival and override this compound-induced apoptosis.[4]
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4]
Q3: Which AML cell lines are known to be sensitive or resistant to this compound?
A3: Sensitivity to this compound is strongly correlated with the monocytic phenotype and hCE-1 expression.
-
Sensitive Cell Lines (monocytoid): THP-1, MV4-11, and OCI-AML3 have demonstrated sensitivity to this compound.[4]
-
Resistant Cell Lines (non-monocytoid): The HL-60 cell line, which is of a non-monocytic lineage, shows significantly lower sensitivity.[4]
Q4: What combination therapies have shown promise in overcoming this compound resistance?
A4: Combination therapy is a key strategy to overcome resistance.
-
Cytarabine (Ara-C): A synergistic interaction between this compound and the standard AML therapeutic, cytarabine, has been demonstrated in primary AML samples.[1][5]
-
BCL-2 Inhibitors (e.g., Venetoclax): Given that upregulation of Bcl-2 is a common resistance mechanism for HDAC inhibitors, combining this compound with a Bcl-2 inhibitor like venetoclax is a rational approach to enhance apoptosis.
-
PI3K/Akt/mTOR Pathway Inhibitors: For cells with activated pro-survival signaling, the addition of a PI3K or mTOR inhibitor can re-sensitize them to this compound-induced cell death.
Q5: How can I confirm that this compound is active in my sensitive AML cell line?
A5: You can verify this compound's activity by assessing its known downstream effects:
-
Increased Histone Acetylation: Perform a Western blot for acetylated histone H3 or H4. A significant increase in acetylation following this compound treatment indicates target engagement.
-
Induction of Apoptosis: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic cells.
-
Cell Viability Assay: Perform a dose-response curve using an MTS or similar cell viability assay to determine the EC50 of this compound in your cell line.
Troubleshooting Guides
Problem 1: Inconsistent EC50 values for this compound in sensitive AML cell lines.
| Possible Cause | Recommended Solution |
| Cell culture variability | Ensure consistent cell passage number, confluency, and media composition for all experiments. AML cell lines can be sensitive to culture conditions.[6] |
| Drug degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Inaccurate cell seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density in your assay plates. |
| Edge effects in assay plates | Avoid using the outer wells of 96-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
Problem 2: No or weak signal for apoptotic cells by flow cytometry after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal drug concentration or incubation time | Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. Apoptosis is a dynamic process.[7] |
| Incorrect staining protocol | Ensure you are using a validated Annexin V/PI staining protocol. Pay close attention to buffer compositions (especially calcium for Annexin V binding), incubation times, and washing steps.[3] |
| Cell loss during harvesting | For suspension cells, be gentle during centrifugation to avoid pellet loss. For adherent cells, collect both the supernatant (containing detached apoptotic cells) and the trypsinized adherent cells.[8] |
| Flow cytometer settings | Ensure proper compensation is set between the fluorochromes to avoid spectral overlap. Use unstained and single-stained controls to set up your gates correctly.[7] |
Problem 3: Difficulty detecting changes in PI3K/Akt pathway proteins by Western blot.
| Possible Cause | Recommended Solution |
| Low abundance of phosphorylated proteins | Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest.[4] |
| Poor antibody quality | Use a validated antibody specific for the phosphorylated and total forms of your target proteins (e.g., p-Akt Ser473, total Akt). Check the antibody datasheet for recommended applications and dilutions. |
| Insufficient protein loading | Ensure you are loading an adequate amount of protein per lane (typically 20-40 µg). Perform a protein quantification assay (e.g., BCA) before loading. |
| Blocking buffer interference | For phospho-antibodies, blocking with 5% BSA in TBST is often recommended over non-fat milk, as milk contains phosphoproteins that can cause background signal.[4] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in AML Cell Lines and Primary Samples
| Cell Line / Sample Type | FAB Subtype | Mean EC50 (µM) |
| THP-1 | M5 | Sensitive (EC50 < 1.0) |
| MV4-11 | M4 | Sensitive (EC50 < 1.0) |
| OCI-AML3 | M4 | Sensitive (EC50 < 1.0) |
| HL-60 | M2 | Less Sensitive |
| Primary AML Samples | M4/M5 | 1.1 ± 1.8 |
| Primary CMML Samples | - | 1.9 ± 1.6 |
| Primary AML Samples | Non-M4/M5 | Higher than M4/M5 |
Data summarized from[4][9]. EC50 values represent the concentration required to inhibit cell growth by 50%.
Table 2: Synergy of this compound and Cytarabine in Primary AML Samples
| Drug Combination | Method | Result |
| This compound + Cytarabine | Combination Index (CI) | Median CI value = 0.51 |
A Combination Index (CI) value < 1 indicates a synergistic effect. Data from[1][5].
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant AML Cell Line
This protocol is a general method for developing drug-resistant cell lines and should be optimized for this compound and the specific AML cell line.[4]
-
Determine the initial EC50: Perform a dose-response assay to determine the EC50 of this compound for the parental AML cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the EC20 (the concentration that inhibits growth by 20%).
-
Stepwise Dose Escalation: Once the cells have resumed a normal growth rate, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat Dose Escalation: Continue this process of gradually increasing the drug concentration. This may take several months. It is advisable to cryopreserve cells at each stage of increased resistance.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial EC50), characterize the resistant phenotype. Confirm the shift in EC50 compared to the parental line and investigate the underlying resistance mechanisms (e.g., Western blot for Bcl-2, PI3K/Akt pathway proteins; qPCR for ABC transporters).
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol is adapted from standard procedures.[3][8]
-
Cell Seeding and Treatment: Seed AML cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Treat with this compound (and/or combination agents) at the desired concentrations for the determined time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes. For adherent cells, collect the supernatant first, then trypsinize the attached cells and combine them with the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Bcl-2 and p-Akt
-
Cell Lysis: After treatment, harvest and wash cells with cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein lysates on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk (for total proteins) or 5% BSA (for phosphorylated proteins) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanisms of this compound action and resistance, and strategies to overcome it.
References
- 1. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of PI3K and mTOR exerts synergistic antiproliferative effect, but diminishes differentiative properties of rapamycin in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. divingintogeneticsandgenomics.com [divingintogeneticsandgenomics.com]
- 6. Establishment and Characterization of Long-Term Cultures Derived from Primary Acute Myeloid Leukemia Cells for HDAC Inhibitor Research | Springer Nature Experiments [experiments.springernature.com]
- 7. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tefinostat for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Tefinostat (CHR-2845) in in vitro settings. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CHR-2845) is a novel, monocyte/macrophage-targeted pan-histone deacetylase (HDAC) inhibitor.[1][2][3][4][5] It is a pro-drug that is cleaved into its active form, CHR-2847, by the intracellular esterase human carboxylesterase-1 (hCE-1).[1][2][3][4][5] This activation mechanism allows for the selective accumulation of the active drug within cells of monocytoid lineage, which have high hCE-1 expression.[2] As an HDAC inhibitor, this compound's active form alters chromatin structure by preventing the removal of acetyl groups from histones, leading to a more open chromatin state and subsequent changes in gene expression.[2][6] This can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis.[2][6]
Q2: In which cancer types is this compound most effective in vitro?
In vitro studies have demonstrated that this compound exhibits selective efficacy in monocytoid-lineage leukemias, such as acute myeloid leukemia (AML) with myelomonocytic (M4) or monocytic/monoblastic (M5) subtypes, and chronic myelomonocytic leukemia (CMML).[2][3][5] Its effectiveness is strongly correlated with the expression of human carboxylesterase-1 (hCE-1), the enzyme responsible for converting this compound to its active form.[2][3][5]
Q3: What is the recommended concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line. However, published data can provide a starting point.
Table 1: Effective Concentrations of this compound in Various AML Cell Lines
| Cell Line | FAB Subtype | EC50 (nM) |
| MV411 | M4, FLT3-ITD | 57 ± 6.2 |
| OCI-AML3 | M4, NPM1mut | 110 |
| THP-1 | M5 | 560 ± 17.12 |
| HL-60 | M2 | 2300 ± 226 |
Data sourced from a study on the in vitro efficacy of this compound in AML cell lines.[2]
Q4: How should I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][4] For example, a 100 mg/mL stock solution in fresh DMSO can be prepared.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -80°C. For short-term use (within a week), aliquots can be stored at 4°C.[4] When preparing your working concentrations, the final DMSO concentration in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[4]
Troubleshooting Guide
Issue 1: I am not observing the expected cytotoxic effects of this compound in my cell line.
-
Low hCE-1 Expression: Your cell line may have low or no expression of the activating enzyme, human carboxylesterase-1 (hCE-1).[2][3][5] Consider verifying hCE-1 expression levels via western blot or flow cytometry. If hCE-1 levels are low, this compound may not be effectively converted to its active form, resulting in reduced efficacy.
-
Incorrect Concentration Range: The concentrations you are testing may be too low. Refer to Table 1 for guidance on effective concentration ranges in different AML cell lines and consider testing a broader range of concentrations in your dose-response experiment.[2]
-
Sub-optimal Incubation Time: The duration of drug exposure may be insufficient. Studies have shown induction of apoptosis within 24 hours of treatment.[2] Consider extending the incubation time (e.g., 48 or 72 hours).
-
Drug Inactivation: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which could lead to degradation.[4]
Issue 2: My vehicle control (DMSO) is showing significant cytotoxicity.
-
High DMSO Concentration: The final concentration of DMSO in your culture medium may be too high. It is critical to maintain the final DMSO concentration at or below 0.1%.[4] Prepare a serial dilution of your this compound stock solution to ensure the DMSO concentration remains low across all tested concentrations.
-
Cell Line Sensitivity: Some cell lines are more sensitive to DMSO than others. If you suspect this is the case, perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific cell line.
Issue 3: How can I confirm that this compound is active in my cells?
-
Monitor Histone Acetylation: As an HDAC inhibitor, this compound's activity leads to an increase in histone acetylation.[2][3][5] You can assess the levels of acetylated histones (e.g., acetyl-Histone H3) via western blotting. A dose-dependent increase in histone acetylation after this compound treatment indicates target engagement.
-
Assess Downstream Markers: this compound has been shown to induce the DNA damage sensor γ-H2A.X.[2][3][5] Observing an increase in γ-H2A.X levels can serve as a biomarker of this compound's activity.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted for determining the EC50 of this compound in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 8 x 10^4 cells per well in a 96-well plate with a final volume of 100 µL of complete culture medium.[2] Incubate overnight to allow cells to adhere (for adherent cells) or stabilize.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration does not exceed 0.1%.[4] Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Cell Treatment: Add the diluted this compound or control solutions to the respective wells.
-
Incubation: Incubate the plate for 48 hours in a humidified incubator.[2]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[7]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[7][8]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot the cell viability against the log of this compound concentration and use a non-linear regression model to determine the EC50 value.
Western Blot for Histone Acetylation
This protocol outlines the steps to detect changes in histone acetylation following this compound treatment.
Materials:
-
Cells treated with this compound and controls
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (a higher percentage gel, e.g., 15%, is recommended for better resolution of histones)[9]
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for optimal retention of histones)[9]
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, harvest the cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples by mixing equal amounts of protein (e.g., 10-20 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias — Immunology [immunology.ox.ac.uk]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
Technical Support Center: Tefinostat and Cytarabine Synergy Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Tefinostat (CHR-2845) and cytarabine (Ara-C) synergy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and cytarabine?
This compound is a monocyte/macrophage-targeted pan-histone deacetylase (HDAC) inhibitor.[1] HDAC inhibitors can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Cytarabine, a nucleoside analog, is a cornerstone of acute myeloid leukemia (AML) chemotherapy that inhibits DNA synthesis. The combination aims to leverage this compound's ability to modulate chromatin structure and gene expression to enhance the cytotoxic effects of cytarabine.
Q2: In which cell types is the this compound and cytarabine combination expected to be most effective?
This compound is designed to be selectively activated in cells of monocytoid lineage due to its cleavage into an active form by the intracellular esterase human carboxylesterase-1 (hCE-1), which is highly expressed in these cells.[1] Therefore, the synergy is expected to be most pronounced in monocytoid leukemias, such as specific subtypes of AML.
Q3: How is synergy between this compound and cytarabine quantified?
The most common method is the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. Software such as CompuSyn can be used to calculate CI values from dose-response data.
Q4: Should the drugs be administered simultaneously or sequentially?
Studies have shown that simultaneous administration of this compound and cytarabine results in synergistic effects. In contrast, pre-treatment with this compound followed by cytarabine has been reported to be antagonistic. Sequential administration of cytarabine followed by this compound did not show increased synergy compared to simultaneous treatment.
Troubleshooting Guide
Problem 1: I am not observing the expected synergy between this compound and cytarabine.
-
Possible Cause 1: Suboptimal Drug Concentrations or Ratios.
-
Solution: Perform dose-response experiments for each drug individually to determine their IC50 values in your specific cell line. Based on these values, design a combination experiment with a range of concentrations and ratios around the IC50s. A fixed ratio of 1:10 (this compound:cytarabine) has been shown to be effective in some studies.
-
-
Possible Cause 2: Inappropriate Treatment Schedule.
-
Solution: Ensure that the drugs are added to the cells simultaneously. Pre-incubation with this compound may lead to antagonism.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Verify the expression of human carboxylesterase-1 (hCE-1) in your cell line, as it is required to activate this compound. Cell lines with low or absent hCE-1 expression will likely be resistant to this compound.
-
-
Possible Cause 4: Issues with Drug Stability or Storage.
-
Solution: this compound should be stored as a powder at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to a year. Avoid repeated freeze-thaw cycles. Ensure that the cytarabine solution is freshly prepared.
-
Problem 2: I am observing antagonism instead of synergy.
-
Possible Cause 1: High Drug Concentrations.
-
Solution: High concentrations of one or both drugs can lead to toxicity that masks any synergistic interaction, sometimes resulting in an antagonistic interpretation by synergy calculation models. Analyze the synergy across a range of lower, clinically relevant concentrations.
-
-
Possible Cause 2: Pre-treatment with this compound.
-
Solution: As mentioned, pre-treating cells with this compound before adding cytarabine has been shown to be antagonistic. Always add the drugs at the same time for synergy studies.
-
Problem 3: My Combination Index (CI) values are close to 1 (additive).
-
Possible Cause 1: The combination is truly additive in your experimental system.
-
Solution: An additive effect can still be therapeutically beneficial. Consider if an additive effect meets your experimental goals.
-
-
Possible Cause 2: Experimental variability is masking a weak synergistic effect.
-
Solution: Increase the number of replicates for your dose-response assays to improve the statistical power of your analysis. Ensure precise pipetting and consistent cell seeding densities.
-
Problem 4: The results of my cell viability assay are not consistent with apoptosis or cell cycle data.
-
Possible Cause 1: Different endpoints are being measured at different time points.
-
Solution: Ensure that the time points for all assays are comparable. For example, a decrease in cell viability at 72 hours should be preceded by an increase in apoptosis and cell cycle arrest at earlier time points (e.g., 24-48 hours).
-
-
Possible Cause 2: The chosen viability assay is not suitable.
-
Solution: Assays like MTT measure metabolic activity, which may not always directly correlate with cell number if the drugs affect cellular metabolism. Consider using a different viability assay, such as CellTiter-Glo (which measures ATP levels), or direct cell counting.
-
Quantitative Data
| Cell Line | Drug(s) | IC50 | Combination Index (CI) | Reference |
| MV4-11 | This compound | 57 nM | [1] | |
| OCI-AML3 | This compound | 110 nM | [1] | |
| THP-1 | This compound | 560 nM | [1] | |
| MV4-11 | This compound + Cytarabine | ~0.81 | ||
| Primary AML blasts | This compound + Cytarabine | 0.51 (mean) | ||
| Primary CMML samples | This compound + Cytarabine | 0.53 (mean) |
Experimental Protocols
General Workflow for Synergy Assessment
References
Technical Support Center: Interpreting Variable Tefinostat Response in Primary AML Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tefinostat in primary Acute Myeloid Leukemia (AML) samples.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and primary AML samples.
| Observed Problem | Potential Cause | Recommended Action |
| High inter-sample variability in this compound IC50/EC50 values. | Heterogeneity in hCE-1 expression: this compound is a pro-drug requiring activation by the intracellular esterase, human carboxylesterase-1 (hCE-1).[1][2][3] AML samples, particularly those not of the myelomonocytic (M4) or monocytic/monoblastic (M5) subtypes, may have low to negligible hCE-1 expression, leading to reduced drug activation and apparent resistance.[1][2][3] | 1. Stratify AML samples by subtype: Prioritize M4 and M5 subtypes for initial studies. 2. Measure hCE-1 expression: Quantify hCE-1 protein levels by intracellular flow cytometry or immunoblotting before and after treatment.[1][2][3] 3. Correlate hCE-1 levels with IC50 values: A strong correlation is expected, with high hCE-1 predicting low IC50.[2][3] |
| This compound shows minimal induction of apoptosis. | Low hCE-1 expression: Insufficient activation of this compound will lead to a lack of downstream effects, including apoptosis.[1][2][3] Suboptimal drug concentration or exposure time: Apoptosis induction is dose- and time-dependent. | 1. Confirm hCE-1 expression: As above, ensure the target cells express the activating enzyme. 2. Perform dose-response and time-course experiments: Assess apoptosis at multiple this compound concentrations (e.g., 0.1-10 µM) and time points (e.g., 24, 48, 72 hours). 3. Use a positive control: Include a known inducer of apoptosis in your experimental setup. |
| No significant increase in histone acetylation or γ-H2A.X phosphorylation post-treatment. | Low hCE-1 expression: Lack of active drug prevents HDAC inhibition and subsequent DNA damage response.[2][3] Technical issues with the assay: Problems with antibody staining or protein extraction can lead to false-negative results. | 1. Verify hCE-1 expression: Confirm the presence of the activating enzyme. 2. Optimize western blot or flow cytometry protocols: Ensure proper antibody titration, blocking, and permeabilization steps. 3. Include positive and negative controls: Use a broad-spectrum HDAC inhibitor (e.g., Panobinostat) as a positive control and untreated cells as a negative control. |
| Unexpected toxicity in non-monocytoid AML subtypes or normal hematopoietic cells. | Off-target effects at high concentrations: While this compound is targeted, very high concentrations may lead to non-specific toxicity. Presence of hCE-1 in unexpected cell populations: While rare, some non-monocytoid cells might express low levels of hCE-1. | 1. Perform dose-response cytotoxicity assays: Determine the therapeutic window for your specific cell populations. 2. Assess hCE-1 expression in all cell types: Confirm the monocytoid-specific expression of hCE-1 in your samples. 3. Compare with non-targeted HDAC inhibitors: Evaluate if the observed toxicity is a class effect of HDAC inhibition. |
| Inconsistent results in combination studies with Cytarabine (Ara-C). | Drug scheduling: The timing of drug administration (sequential vs. simultaneous) can impact synergy. Inappropriate drug ratio: The synergistic effect is often dependent on the ratio of the two drugs. | 1. Test different drug schedules: Compare simultaneous administration with sequential dosing (this compound followed by Ara-C, and vice-versa). Pre-treatment with this compound may be antagonistic.[4] 2. Optimize the drug ratio: A 1:10 ratio (this compound:Ara-C) has been shown to be effective.[4] 3. Calculate the Combination Index (CI): Use the Chou-Talalay method to formally assess synergy (CI < 0.9), additivity (CI = 0.9-1.2), or antagonism (CI > 1.2).[4] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound in AML?
This compound is a monocyte/macrophage-targeted histone deacetylase (HDAC) inhibitor.[1][2][3] It is a pro-drug that is cleaved into its active form by the intracellular esterase hCE-1, which is highly expressed in cells of the monocytoid lineage.[1][2][3] The active form inhibits HDAC enzymes, leading to hyperacetylation of histones, which in turn results in the re-expression of silenced genes, cell cycle arrest, DNA damage, and apoptosis in susceptible AML cells.[1][5][6]
2. Why is this compound more effective in certain AML subtypes?
The efficacy of this compound is directly linked to the expression of the activating enzyme, hCE-1.[1][2][3] Myelomonocytic (M4) and monocytic/monoblastic (M5) AML subtypes, which are of monocytoid lineage, generally show higher levels of hCE-1 expression.[1][2] This leads to greater accumulation of the active drug within these cells, resulting in enhanced HDAC inhibition and cytotoxicity compared to non-monocytoid AML subtypes.[1][2]
3. What are the key biomarkers for predicting this compound response?
The following biomarkers are associated with a positive response to this compound:
-
High hCE-1 expression: The most critical determinant of sensitivity.[1][2][3]
-
CD14 expression: As a marker of mature monocytoid cells, its presence often correlates with high hCE-1 levels and this compound sensitivity.[2]
-
Induction of histone H3/H4 acetylation: A direct pharmacodynamic marker of HDAC inhibition.[1]
-
Induction of γ-H2A.X: Indicates the accumulation of DNA double-strand breaks and is a marker of the cellular response to this compound-induced damage.[1][2][3]
4. Is this compound expected to be toxic to normal hematopoietic stem cells?
Studies have shown that this compound has minimal growth inhibitory effects on normal bone marrow CD34+ cells at concentrations that are toxic to AML cells.[1][2] This is attributed to the low expression of hCE-1 in these progenitor cells, which prevents the activation of the pro-drug.
5. How does the efficacy of this compound compare to other HDAC inhibitors in AML?
While other HDAC inhibitors like Panobinostat and Vorinostat have shown activity in AML, this compound's targeted delivery via hCE-1 activation provides a potential therapeutic advantage.[1] This targeting is designed to increase the concentration of the active drug in the desired cancer cells while minimizing exposure and potential toxicity in other tissues.
Quantitative Data Summary
Table 1: this compound Efficacy in AML Subtypes
| AML Subtype | Median EC50 (µM) | Key Characteristic |
| M4/M5 (Monocytoid) | 1.1 | High hCE-1 expression |
| Non-M4/M5 | 5.1 | Low/variable hCE-1 expression |
Data adapted from studies on primary AML samples.[7]
Table 2: Biomarker Induction in this compound-Responsive vs. -Resistant AML Samples
| Biomarker | This compound-Responsive Samples (EC50 < 1 µM) | This compound-Resistant Samples (EC50 > 2.5 µM) |
| Histone Acetylation | Strong induction at low nanomolar doses | Absent or weak induction |
| γ-H2A.X Phosphorylation | Strong induction | Absent or weak induction |
Observations from in vitro studies on primary AML samples.[1]
Table 3: Synergy of this compound with Cytarabine (Ara-C) in Primary AML Samples
| Combination | Optimal Ratio (this compound:Ara-C) | Median Combination Index (CI) at 50% Fraction Affected | Interpretation |
| This compound + Ara-C | 1:10 | 0.51 | Synergistic |
A CI value < 0.9 indicates synergy.[4]
Experimental Protocols
1. Measurement of Intracellular hCE-1 Expression by Flow Cytometry
-
Objective: To quantify the percentage of hCE-1 positive cells and the mean fluorescence intensity (MFI) within a primary AML sample.
-
Methodology:
-
Prepare a single-cell suspension of primary AML cells.
-
Perform surface staining for a monocytoid marker (e.g., CD14) and a viability dye.
-
Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).
-
Incubate with a primary antibody against hCE-1 or an isotype control.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Acquire data on a flow cytometer and analyze the hCE-1 expression within the viable, single-cell population, gating on CD14+ and CD14- subsets if desired.
-
2. Growth Inhibition Assay (IC50/EC50 Determination)
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth or viability.
-
Methodology:
-
Plate primary AML cells in a 96-well plate at a predetermined optimal density.
-
Add serial dilutions of this compound (e.g., 0.01 to 50 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Normalize the data to the vehicle control and plot the dose-response curve.
-
Calculate the IC50 or EC50 value using non-linear regression analysis.
-
3. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Methodology:
-
Treat primary AML cells with this compound at various concentrations and for different durations.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
4. Western Blot for Histone Acetylation and γ-H2A.X
-
Objective: To detect changes in the levels of acetylated histones and phosphorylated H2A.X.
-
Methodology:
-
Treat AML cells with this compound and harvest the cell pellets.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against acetyl-Histone H3, acetyl-Histone H4, phospho-H2A.X (Ser139), and a loading control (e.g., β-actin or total Histone H3).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: Mechanism of this compound activation and action in AML cells.
Caption: Workflow for assessing this compound response in primary AML.
Caption: Troubleshooting logic for this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: targeting epigenetic regulation in the treatment of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic therapies in acute myeloid leukemia: the role of hypomethylating agents, histone deacetylase inhibitors and the combination of hypomethylating agents with histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tefinostat Stability in Long-Term Cell Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tefinostat in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as CHR-2845) is a novel, orally available histone deacetylase (HDAC) inhibitor. It functions as a pro-drug that is selectively cleaved into its active acid form, CHR-2847, by the intracellular esterase human carboxylesterase-1 (hCE-1).[1][2][3] This targeted activation mechanism concentrates the active inhibitor within cells expressing high levels of hCE-1, such as those of the monocytoid lineage.[1][2][3] The active form of this compound inhibits HDAC enzymes, leading to an accumulation of acetylated histones and other proteins, which in turn can induce apoptosis and cell cycle arrest in cancer cells.[1][4]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring experimental reproducibility.
-
Reconstitution: this compound is typically supplied as a powder. For stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Storage of Powder: Unopened vials of this compound powder should be stored at -20°C.
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C for long-term stability. For short-term use, aliquots can be stored at -20°C.
Q3: What is the recommended final concentration of DMSO in my cell culture?
It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity and off-target effects.
Q4: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
Direct dissolution of this compound in aqueous solutions is not recommended due to its limited solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium immediately before use.
Troubleshooting Guide: this compound Stability Issues
Researchers may encounter variability in experimental results or a decrease in the apparent efficacy of this compound over time in long-term cell culture experiments. These issues can often be attributed to the compound's stability.
Problem 1: Decreased or inconsistent activity of this compound in long-term experiments.
-
Potential Cause: Degradation of this compound in the cell culture medium. This compound, being a hydroxamic acid derivative, is susceptible to hydrolysis. This degradation can be accelerated by components in the cell culture medium, particularly esterases present in fetal bovine serum (FBS).
-
Troubleshooting Steps:
-
Minimize Exposure in Media: Prepare fresh this compound-containing media for each medium change rather than storing pre-mixed media.
-
Serum-Free or Reduced-Serum Conditions: If your cell line permits, consider using serum-free or reduced-serum media to minimize the concentration of esterases that can degrade this compound.
-
Heat-Inactivated Serum: While heat inactivation primarily denatures complement proteins, it may have a partial effect on some enzymes. Using heat-inactivated FBS is a standard practice that may offer some benefit.
-
Conduct a Stability Study: Determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols section). This will help you establish an optimal re-dosing schedule.
-
Problem 2: Variability in results between different batches of experiments.
-
Potential Cause 1: Inconsistent preparation of this compound stock solutions.
-
Troubleshooting: Ensure that the DMSO used for reconstitution is anhydrous, as moisture can affect the stability of the compound in the stock solution. Always use fresh, high-quality DMSO.
-
-
Potential Cause 2: Multiple freeze-thaw cycles of the stock solution.
-
Troubleshooting: Aliquot your stock solution into single-use volumes after the initial preparation to avoid repeated freezing and thawing, which can lead to degradation.
-
-
Potential Cause 3: Differences in cell culture conditions.
-
Troubleshooting: Maintain consistent cell culture conditions, including the type and batch of media and serum, cell density, and incubator parameters (CO2, temperature, humidity), as these can all influence drug stability and cellular response.
-
Problem 3: Unexpected cytotoxicity or off-target effects.
-
Potential Cause: Presence of degradation products. The breakdown products of this compound may have different biological activities or toxicities compared to the parent compound.
-
Troubleshooting:
-
Confirm Compound Integrity: If you suspect degradation, you can analyze the purity of your stock solution and the stability in your media using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Follow Best Practices: Adhere strictly to the recommended storage and handling procedures to minimize the formation of degradation products.
-
Quantitative Data Summary
While specific quantitative data for this compound's half-life in various cell culture media is not extensively published, the following table summarizes general stability information based on its chemical class and available data.
| Parameter | Condition | Recommended Action |
| Powder Storage | -20°C, desiccated | Long-term storage |
| DMSO Stock Solution | -80°C | Long-term storage (up to 1 year) |
| -20°C | Short-term storage (up to 1 month) | |
| Aqueous Solution | Room Temperature | Unstable, prepare fresh |
| Cell Culture Media with FBS | 37°C | Potentially unstable due to esterases, determine half-life experimentally |
| Cell Culture Media without FBS | 37°C | Expected to be more stable than with FBS, but stability should still be verified |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the half-life of this compound in your specific cell culture conditions using HPLC or LC-MS.
-
Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare your complete cell culture medium (e.g., DMEM + 10% FBS).
-
-
Incubation:
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM).
-
Incubate the medium in a cell culture incubator at 37°C and 5% CO2.
-
-
Time Points:
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately store the collected aliquots at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound versus time.
-
-
Half-Life Calculation:
-
Calculate the half-life (t½) of this compound from the degradation curve.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental workflows.
Caption: this compound activation and mechanism of action.
Caption: Workflow for determining this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | HDAC | TargetMol [targetmol.com]
- 3. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias -ORCA [orca.cardiff.ac.uk]
- 4. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Tefinostat-Induced Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection of apoptosis induced by Tefinostat, a novel histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound (CHR-2845) is a monocyte/macrophage-targeted pan-HDAC inhibitor. It is a prodrug that is cleaved by the intracellular esterase human carboxylesterase-1 (hCE-1) into its active form.[1] This targeted activation allows for selective accumulation of the active drug in monocytoid lineage cells.[1] this compound induces apoptosis, a form of programmed cell death, in sensitive cancer cells, particularly those of myelo-monocytic and monocytic subtypes.[1] The induction of apoptosis is a key mechanism of its anti-cancer activity.[1]
Q2: Which are the most common assays to detect this compound-induced apoptosis?
A2: The most common and recommended assays to detect this compound-induced apoptosis include:
-
Annexin V Staining: Detects the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[2]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Identifies DNA fragmentation, a later event in apoptosis.[3][4]
-
Caspase-3/7 Activity Assay: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[5][6]
It is highly recommended to use at least two different methods to confirm apoptosis.[7]
Q3: How can I distinguish between apoptosis and necrosis when using these assays?
A3: Distinguishing between apoptosis and necrosis is crucial for accurate interpretation of results. Here's how different assays can help:
-
Annexin V Staining with a Viability Dye (e.g., Propidium Iodide - PI): This is a common method to differentiate between the two.
-
Early Apoptotic Cells: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
-
Necrotic Cells: Annexin V negative, PI positive.[8]
-
-
Morphological Assessment: Microscopic examination can reveal characteristic features of apoptosis (cell shrinkage, membrane blebbing, chromatin condensation) versus necrosis (cell swelling, membrane rupture).
-
Caspase Assays: Caspase activation is a hallmark of apoptosis, and its detection can help distinguish it from necrosis, which is generally a caspase-independent process.[9]
Q4: I am not seeing a clear apoptotic population after this compound treatment. What could be the reason?
A4: Several factors could contribute to this issue:
-
Insufficient Drug Concentration or Treatment Duration: The induction of apoptosis is often dose- and time-dependent.[10][11] You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Cell Line Resistance: Not all cell lines are equally sensitive to this compound. Sensitivity has been linked to the expression of hCE-1.[1]
-
Incorrect Assay Timing: Apoptosis is a dynamic process. Key events occur within specific time frames. You might be missing the peak of apoptosis.
-
Loss of Apoptotic Cells: Apoptotic cells can detach from the culture surface. It is important to collect both the supernatant and adherent cells for analysis.[2][12]
-
Assay-Specific Issues: Refer to the troubleshooting sections for specific assays below for more detailed guidance.
Troubleshooting Guides
Annexin V Staining
Issue: High background fluorescence in the control group.
-
Possible Cause:
-
Mechanical stress during cell harvesting (e.g., harsh trypsinization) can damage the cell membrane, leading to false positives.[12]
-
Cells are overgrown or unhealthy, leading to spontaneous apoptosis.
-
-
Solution:
-
Use a gentle cell detachment method, such as scraping or using a milder enzyme like Accutase.
-
Ensure cells are in the logarithmic growth phase and healthy before starting the experiment.
-
Wash cells gently and avoid vigorous vortexing.[13]
-
Issue: Weak or no Annexin V signal in the treated group.
-
Possible Cause:
-
Apoptosis has not been induced effectively (see FAQ Q4).
-
The Annexin V binding buffer lacks sufficient calcium, which is essential for Annexin V to bind to phosphatidylserine.
-
Reagents may have expired or been stored improperly.
-
-
Solution:
-
Optimize this compound concentration and incubation time.
-
Ensure the binding buffer contains an adequate concentration of CaCl2.
-
Use fresh reagents and store them according to the manufacturer's instructions.
-
TUNEL Assay
Issue: False positive signals.
-
Possible Cause:
-
DNA damage due to other factors besides apoptosis can lead to positive TUNEL staining. Necrotic cells can also show some degree of DNA fragmentation.[4]
-
Excessive enzyme (TdT) concentration.
-
-
Solution:
-
Include a negative control (without TdT enzyme) to assess background signal.[4]
-
Optimize the concentration of the TdT enzyme.
-
Corroborate TUNEL results with another apoptosis assay, such as caspase activation.
-
Issue: No TUNEL signal.
-
Possible Cause:
-
Apoptosis may be occurring through a pathway that does not involve significant DNA fragmentation, or the assay was performed too early.
-
Insufficient permeabilization of the cells.
-
-
Solution:
-
Perform a time-course experiment to detect the optimal time point for DNA fragmentation.
-
Optimize the permeabilization step (e.g., concentration of Triton X-100 and incubation time).[3]
-
Caspase-3/7 Activity Assay
Issue: High background caspase activity in untreated cells.
-
Possible Cause:
-
Spontaneous apoptosis in the cell culture.
-
Contamination of the cell culture.
-
-
Solution:
-
Use healthy, low-passage number cells.
-
Ensure aseptic techniques to prevent contamination.
-
Issue: No increase in caspase activity after treatment.
-
Possible Cause:
-
Solution:
-
Investigate other markers of apoptosis.
-
Perform a time-course experiment to identify the peak of caspase activation.
-
Quantitative Data Summary
The following tables summarize the dose-dependent induction of apoptosis by this compound and another HDAC inhibitor, AR-42, in different cancer cell lines.
Table 1: this compound-Induced Apoptosis in AML Cell Lines
| Cell Line | This compound Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| THP1 | 500 | ~40% |
| MV411 | 500 | ~50% |
| OCIAML3 | 500 | ~35% |
| HL60 | 500 | <10% |
| HL60 | 5000 | ~40% |
Data synthesized from textual descriptions in referenced literature.[1]
Table 2: AR-42 (HDAC Inhibitor)-Induced Apoptosis and Caspase 3/7 Activity in Osteosarcoma Cell Lines (48h treatment)
| Cell Line | AR-42 Concentration (µM) | % Apoptotic Cells (SubG1) | Caspase 3/7 Activity (Fold Change) |
| Abrams | 1 | ~25% | ~2.5 |
| Abrams | 10 | ~40% | ~3.5 |
| D17 | 1 | ~20% | ~2.0 |
| D17 | 10 | ~35% | ~3.0 |
Data synthesized from graphical representations in referenced literature.[5]
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is adapted for the analysis of this compound-induced apoptosis in suspension or adherent cells.
-
Cell Seeding and Treatment:
-
Seed cells at a density that will allow them to be in the logarithmic growth phase at the time of the experiment.
-
Treat cells with the desired concentrations of this compound for the predetermined duration. Include an untreated control.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle method (e.g., Trypsin-EDTA, taking care to neutralize the trypsin promptly, or a non-enzymatic cell dissociation solution).[8]
-
Combine the cells from the supernatant and the detached adherent cells.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[8]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome) and 5 µL of PI (50 µg/mL).[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
Protocol 2: TUNEL Assay for Fluorescence Microscopy
This protocol outlines the detection of DNA fragmentation in this compound-treated adherent cells grown on coverslips.
-
Cell Culture and Treatment:
-
Grow cells on sterile coverslips in a petri dish.
-
Treat cells with this compound as required. Include positive (e.g., DNase I treatment) and negative (untreated) controls.
-
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Wash the cells with deionized water.
-
Equilibrate the cells with TdT Reaction Buffer for 10 minutes.
-
Prepare the TdT reaction cocktail containing TdT enzyme and EdUTP according to the manufacturer's instructions.
-
Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.[16]
-
-
Detection:
-
Remove the reaction cocktail and wash the cells.
-
Prepare the Click-iT® reaction cocktail containing the Alexa Fluor® azide.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells.
-
-
Microscopy:
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
-
Protocol 3: Caspase-3/7 Activity Assay (Luminometric)
This protocol is for quantifying executioner caspase activity in a 96-well plate format.
-
Cell Plating and Treatment:
-
Plate cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with a range of this compound concentrations. Include untreated and vehicle-treated controls.
-
-
Assay Procedure:
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.[5]
-
-
Measurement:
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Visualizations
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for Annexin V/PI staining.
Caption: Troubleshooting logic for apoptosis detection issues.
References
- 1. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sileks.com [sileks.com]
- 5. d-nb.info [d-nb.info]
- 6. Histone Deacetylase Inhibitors Sensitize TRAIL-Induced Apoptosis in Colon Cancer Cells [mdpi.com]
- 7. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. yeasenbio.com [yeasenbio.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. kumc.edu [kumc.edu]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Tefinostat Administration in Animal Models
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the administration of Tefinostat (CHR-2845) in animal models. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a monocyte/macrophage-targeted pan-histone deacetylase (HDAC) inhibitor. It is a prodrug that is intracellularly converted to its active form, CHR-2847, by the enzyme human carboxylesterase-1 (hCE-1).[1][2][3][4][5] This enzyme is predominantly expressed in cells of the monocytoid lineage, leading to a targeted accumulation of the active drug in these cells and potentially reducing systemic toxicity.[1][3][4] As an HDAC inhibitor, this compound's mechanism of action involves the induction of apoptosis, cell cycle arrest, and the reactivation of tumor suppressor genes through the hyperacetylation of histones.[1][4]
Signaling Pathways
The signaling pathways affected by HDAC inhibitors like this compound are complex and can involve multiple downstream effectors. Key pathways implicated in the cellular response to HDAC inhibition include the upregulation of the cell cycle inhibitor p21 and the modulation of the NF-κB signaling pathway.
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound in animal models are provided below. These protocols are based on common laboratory practices and available formulation information.
Formulation of this compound for In Vivo Administration
This compound can be formulated as a suspension for oral administration or as a solution for intraperitoneal injection.
Table 1: Example Formulations for this compound
| Formulation Type | Vehicle Components | Concentration | Preparation Notes |
| Oral Suspension | Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL | Create a homogeneous suspension by evenly mixing this compound powder with the CMC-Na solution. |
| IP Injection Solution | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Up to 3.3 mg/mL | Dissolve this compound in DMSO first, then add PEG300, Tween 80, and saline sequentially, ensuring the solution is clear after each addition. Sonication may be required. |
Note: The provided formulations are for reference. Specific experimental conditions may require adjustments.
Administration Protocols
1. Oral Gavage in Mice
-
Purpose: To administer a precise dose of this compound directly into the stomach.
-
Procedure:
-
Prepare the this compound suspension as described in Table 1.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.
-
Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the this compound suspension.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
2. Intraperitoneal (IP) Injection in Mice
-
Purpose: To deliver this compound into the peritoneal cavity for systemic absorption.
-
Procedure:
-
Prepare the this compound solution as described in Table 1.
-
Restrain the mouse by securing the scruff of the neck, and tilt the mouse to a slight head-down position.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure no fluid or blood is drawn back, indicating correct placement.
-
Inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort.
-
Caption: A general experimental workflow for a xenograft model.
Quantitative Data
While specific in vivo efficacy and pharmacokinetic data for this compound from published, peer-reviewed animal studies are limited, the following tables summarize available in vitro data and provide a template for organizing in vivo data when it becomes available.
Table 2: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | FAB Subtype | This compound EC50 |
| MV411 | M4 | 57 nM |
| OCIAML3 | M4 | 110 nM |
| THP1 | M5 | 560 nM |
| HL60 | M2 | 2.3 µM |
Data from in vitro studies.[1]
Table 3: Template for In Vivo Efficacy Data in a Xenograft Model
| Animal Model | Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Survival Benefit (%) |
| Mouse Xenograft (e.g., MV411) | Vehicle Control | - | e.g., Oral Gavage | 0 | 0 |
| Mouse Xenograft (e.g., MV411) | This compound | Data not available | e.g., Oral Gavage | Data not available | Data not available |
Table 4: Template for Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Cmax (Maximum concentration) | Data not available |
| Tmax (Time to Cmax) | Data not available |
| t1/2 (Half-life) | Data not available |
| AUC (Area under the curve) | Data not available |
| Bioavailability (%) | Data not available |
Troubleshooting and FAQs
Q1: My this compound solution is not clear after preparation for IP injection. What should I do?
A1: Ensure that you are following the correct order of solvent addition, starting with DMSO to fully dissolve the compound before adding the other components. Gentle warming and sonication can aid in dissolution. If precipitation still occurs, you may need to adjust the formulation or lower the final concentration.
Q2: I am observing signs of toxicity in my animals after this compound administration. What are the potential causes and solutions?
-
Dose Reduction: You may be using a dose that is too high for the specific animal model. A dose-response study is recommended to determine the maximum tolerated dose (MTD).
-
Formulation Issues: The vehicle itself could be causing irritation. Ensure the pH of your formulation is within a physiological range and that the solvents are of high purity.
-
Administration Technique: Improper oral gavage can cause esophageal or gastric injury, and incorrect IP injection can damage internal organs. Ensure that personnel are properly trained in these techniques.
Q3: I am not seeing the expected anti-tumor efficacy in my xenograft model. What could be the reason?
A3: Several factors could contribute to a lack of efficacy:
-
hCE-1 Expression: this compound's efficacy is dependent on its conversion to the active form by hCE-1.[1][2][3][4][5] Ensure that the tumor cell line you are using expresses sufficient levels of this enzyme.
-
Dosage and Schedule: The dose and frequency of administration may be suboptimal. An efficacy study with varying doses and schedules may be necessary.
-
Pharmacokinetics: The drug may be rapidly metabolized and cleared in your animal model, preventing it from reaching therapeutic concentrations in the tumor. Pharmacokinetic studies are recommended to assess drug exposure.
-
Tumor Model: The chosen xenograft model may not be sensitive to HDAC inhibition.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Q5: Can this compound be administered in the diet?
A5: While administration in the diet is a common method for some compounds in animal studies, there is currently no published data on the stability or efficacy of this compound when mixed with animal chow. It is recommended to use oral gavage or parenteral routes for precise dosing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Blockade of Histone Deacetylase Inhibitor-Induced RelA/p65 Acetylation and NF-κB Activation Potentiates Apoptosis in Leukemia Cells through a Process Mediated by Oxidative Damage, XIAP Downregulation, and c-Jun N-Terminal Kinase 1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Addressing batch-to-batch variability of Tefinostat
Welcome to the technical support center for Tefinostat (CHR-2845). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the use of this compound in experimental settings, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as CHR-2845) is a novel, orally available prodrug that acts as a pan-histone deacetylase (HDAC) inhibitor.[1][2] It is designed for targeted delivery to monocyte and macrophage lineages. Inside these target cells, this compound is cleaved by the intracellular esterase human carboxylesterase-1 (hCE-1) into its active metabolite, CHR-2847.[1][3][4] The active form then inhibits HDAC enzymes, leading to an accumulation of acetylated histones and other proteins. This alters gene expression, ultimately inducing cell cycle arrest, DNA damage, and apoptosis in cancer cells.[1][5][6]
Q2: What are the potential sources of batch-to-batch variability with this compound?
A2: Batch-to-batch variability is a known challenge in the manufacturing of small molecules and can arise from several factors.[7][8][9] For this compound, potential sources of variability between different lots could include:
-
Purity Profile: Differences in the percentage of the active pharmaceutical ingredient (API) versus the presence of impurities.
-
Impurity Profile: Variation in the types and quantities of process-related impurities or degradation products.[10]
-
Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and bioavailability.[8]
-
Residual Solvents: Varying levels of solvents used during the synthesis and purification process.
-
Moisture Content: Differences in the amount of water present in the solid compound.
Q3: How can I be sure of the quality of the this compound batch I am using?
A3: Reputable suppliers should provide a Certificate of Analysis (CoA) for each batch of this compound. This document should detail the results of quality control tests, including purity (typically determined by HPLC), identity (confirmed by techniques like NMR or mass spectrometry), and in some cases, levels of specific impurities or residual solvents.[2] It is crucial to review the CoA for each new lot of this compound before use.
Q4: What are the common downstream effects of this compound treatment in sensitive cell lines?
A4: In sensitive monocytoid leukemia cell lines, this compound treatment has been shown to induce dose-dependent apoptosis and inhibit cell growth.[1][3][4] Key molecular markers of this compound activity include a strong induction of intracellular histone protein acetylation and an increase in the DNA damage sensor γ-H2A.X.[1][3][4]
Troubleshooting Guide: Inconsistent Experimental Results
Problem: You are observing significant variability in your experimental outcomes (e.g., cell viability, target protein expression) when using different batches of this compound.
Step 1: Initial Assessment and Data Review
-
Question: Have you confirmed that the observed variability is not due to other experimental factors?
-
Action: Review your experimental records for any changes in cell culture conditions, passage number, reagent lots (other than this compound), or incubation times. If possible, repeat the experiment with the same batch of this compound that previously gave expected results to rule out other sources of error.
Step 2: Certificate of Analysis (CoA) Comparison
-
Question: Do the CoAs of the different this compound batches show any significant differences?
-
Action: Carefully compare the purity values and any other reported specifications on the CoAs of the batches . Even small differences in purity can sometimes lead to variations in biological activity.
Step 3: Analytical Characterization of this compound Batches
-
Question: Have you independently verified the identity, purity, and concentration of the this compound batches?
-
Action: If you have access to analytical chemistry facilities, it is highly recommended to perform in-house quality control on the different batches. The following experimental protocols provide guidance on how to approach this.
Quantitative Data Summary
The following table presents hypothetical data from an analysis of three different batches of this compound, illustrating the types of variations that might be observed.
| Parameter | Batch A | Batch B | Batch C | Method |
| Purity (by HPLC) | 99.5% | 98.2% | 99.6% | HPLC-UV |
| Major Impurity 1 | 0.25% | 1.1% | 0.18% | HPLC-UV |
| Major Impurity 2 | 0.15% | 0.45% | 0.12% | HPLC-UV |
| Identity Confirmation | Confirmed | Confirmed | Confirmed | LC-MS/MS |
| Solubility in DMSO | >100 mg/mL | 85 mg/mL | >100 mg/mL | Visual |
| Cell Viability (EC50) | 150 nM | 250 nM | 145 nM | Cell-based assay |
Experimental Protocols
Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and identifying potential impurities.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 268 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Compare the chromatograms of different batches to identify any variations in the impurity profile.
-
Protocol 2: Identity Confirmation and Molecular Weight Determination by LC-MS/MS
This protocol is for confirming the identity of this compound by verifying its molecular weight.
-
Sample Preparation:
-
Prepare a 1 µg/mL solution of this compound in 50:50 water:acetonitrile with 0.1% formic acid.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS Method: Full scan from m/z 100 to 600 to detect the parent ion of this compound (C₂₈H₃₇N₃O₅, expected [M+H]⁺ = 496.28). A subsequent product ion scan of the parent ion can be performed to confirm its fragmentation pattern.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of this compound.
-
Confirm that the major peak in the chromatogram corresponds to the correct mass-to-charge ratio for this compound.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for batch-to-batch variability.
Caption: Experimental workflow for assessing batch variability.
References
- 1. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias — Immunology [immunology.ox.ac.uk]
- 4. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zaether.com [zaether.com]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flow Cytometry for Tefinostat-Treated Monocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing flow cytometry to analyze human monocytes treated with Tefinostat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on monocytes?
A1: this compound is a monocyte/macrophage-targeted histone deacetylase (HDAC) inhibitor.[1][2][3] It is a prodrug that is cleaved by intracellular esterases, highly expressed in monocytes, into its active form. This active metabolite inhibits HDAC enzymes, leading to an increase in protein acetylation, which in turn can induce apoptosis (programmed cell death) in susceptible cells, particularly those of monocytoid lineage.[1][4]
Q2: What are the key markers to include in a flow cytometry panel for analyzing this compound-treated monocytes?
A2: A comprehensive panel should include markers for:
-
Monocyte Subsets: CD14 and CD16 are essential for distinguishing classical (CD14++CD16-), intermediate (CD14++CD16+), and non-classical (CD14+CD16++) monocytes.[5][6][7]
-
Activation and Antigen Presentation: HLA-DR is a crucial marker for monocyte activation and their ability to present antigens.[5]
-
Apoptosis: Annexin V and a viability dye (e.g., Propidium Iodide, 7-AAD) are critical to quantify the pro-apoptotic effect of this compound.
-
HDAC Inhibition: An antibody specific for acetylated histones (e.g., anti-acetylated-Histone H3) can be used with intracellular staining to confirm the drug's mechanism of action.[1]
-
Other Functional Markers: Depending on the experimental question, consider including markers for chemotaxis (e.g., CCR2, CX3CR1), co-stimulation (e.g., CD80, CD86), and scavenger receptors (e.g., CD163).
Q3: What is a recommended starting concentration and incubation time for this compound treatment of monocytes in vitro?
A3: Based on in vitro studies on monocytoid cell lines, this compound has shown efficacy in the nanomolar to low micromolar range. For inducing apoptosis, concentrations between 50 nM and 600 nM have been effective within 24 to 48 hours.[4] To observe increases in intracellular protein acetylation, a shorter incubation time of 6 hours with nanomolar concentrations of this compound has been reported to be effective in CD14-expressing cells.[1] It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental goals.
Troubleshooting Guides
Problem 1: Weak or No Signal for Intracellular Histone Acetylation
| Possible Cause | Suggested Solution |
| Ineffective Permeabilization | Ensure the permeabilization buffer (e.g., Triton X-100 or saponin-based) is fresh and used at the correct concentration and incubation time. The choice of permeabilization agent can be critical and may need optimization. |
| Insufficient this compound Activity | Verify the concentration and incubation time of your this compound treatment. A time-course (e.g., 2, 6, 12, 24 hours) and dose-response (e.g., 10 nM to 1 µM) experiment is recommended to establish optimal treatment conditions.[1] |
| Antibody Issues | Use an antibody validated for intracellular flow cytometry. Titrate the anti-acetylated histone antibody to determine the optimal concentration. Ensure the secondary antibody is appropriate for the primary antibody's isotype and is also validated for flow cytometry. |
| Signal Loss During Fixation | Some fixation methods can mask epitopes. Try a different fixation protocol (e.g., paraformaldehyde followed by methanol permeabilization). Be mindful that methanol can denature some fluorescent proteins. |
Problem 2: High Background or Non-Specific Staining in Apoptosis Assay
| Possible Cause | Suggested Solution |
| Non-specific Antibody Binding | Include an Fc block step in your staining protocol to prevent antibodies from binding to Fc receptors on monocytes.[8] Use isotype controls to determine the level of non-specific binding from your primary antibodies. |
| Dead Cells Bind Antibodies Non-specifically | It is crucial to include a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies, leading to false positives. Gate on the viable cell population for accurate analysis of your markers of interest. |
| Excess Antibody | Titrate your Annexin V and other antibodies to find the optimal concentration that gives a bright positive signal with low background. Perform thorough washing steps to remove unbound antibodies. |
| Autofluorescence | This compound treatment or apoptosis itself might alter the autofluorescence of monocytes. Run an unstained control of both treated and untreated cells to assess changes in autofluorescence and set your gates accordingly. |
Problem 3: Difficulty in Resolving Monocyte Subsets After this compound Treatment
| Possible Cause | Suggested Solution |
| Downregulation of Surface Markers | This compound-induced apoptosis can lead to the shedding or internalization of surface markers. Analyze cells at an earlier time point after treatment. Consider using a pan-monocyte marker that is less likely to be affected. |
| Cell Clumping | Apoptotic cells can become sticky and form aggregates, which can affect flow cytometry analysis. Add EDTA to your buffers to reduce cell clumping. Gently vortex or pipette mix samples before acquisition. |
| Compensation Issues | When building a multi-color panel, ensure proper compensation controls (single-stained beads or cells) are used for each fluorochrome to correct for spectral overlap. This is especially important if this compound affects autofluorescence. |
| Gating Strategy | The forward and side scatter properties of cells can change as they undergo apoptosis. Adjust your initial FSC/SSC gate to include the entire monocyte population, including early apoptotic cells which may be smaller or have altered granularity. Use a viability dye to help distinguish apoptotic cells from debris. |
Data Presentation
The following tables are templates for summarizing quantitative data from flow cytometry experiments on this compound-treated monocytes.
Table 1: Effect of this compound on Monocyte Subset Distribution
| Treatment | % Classical (CD14++CD16-) | % Intermediate (CD14++CD16+) | % Non-classical (CD14+CD16++) |
| Vehicle Control | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
| This compound (X nM) | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
| This compound (Y nM) | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
Table 2: Changes in Surface Marker Expression (MFI) on Classical Monocytes
| Treatment | CD14 MFI | HLA-DR MFI | CCR2 MFI | CX3CR1 MFI | CD86 MFI |
| Vehicle Control | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
| This compound (X nM) | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
| This compound (Y nM) | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
Table 3: Induction of Apoptosis and Histone Acetylation by this compound
| Treatment | % Annexin V Positive | Acetylated Histone H3 MFI |
| Vehicle Control | Insert Mean ± SD | Insert Mean ± SD |
| This compound (X nM) | Insert Mean ± SD | Insert Mean ± SD |
| This compound (Y nM) | Insert Mean ± SD | Insert Mean ± SD |
Experimental Protocols
Protocol 1: Immunophenotyping of this compound-Treated Monocytes
-
Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). For a pure monocyte population, further enrichment can be performed using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
This compound Treatment: Resuspend monocytes in complete RPMI-1640 medium. Add this compound at the desired final concentrations (e.g., 100 nM, 500 nM) or vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Staining: a. Harvest and wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide). b. Add an Fc block reagent and incubate for 10 minutes at 4°C. c. Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD14, CD16, HLA-DR, CCR2, CX3CR1, CD86) and incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with FACS buffer. e. Resuspend the cells in FACS buffer for analysis.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Use single-stain controls for compensation. Analyze the data using appropriate software to gate on monocyte subsets and determine the percentage and mean fluorescence intensity (MFI) of each marker.
Protocol 2: Analysis of Apoptosis in this compound-Treated Monocytes
-
This compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
Apoptosis Staining: a. Harvest and wash the cells with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer. c. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD). d. Incubate for 15 minutes at room temperature in the dark. e. Add 1X Annexin V binding buffer to each tube before analysis.
-
Flow Cytometry Analysis: Acquire data immediately on a flow cytometer. Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Intracellular Staining for Histone Acetylation
-
This compound Treatment: Follow steps 1 and 2 from Protocol 1, with a suggested incubation time of 6 hours.[1]
-
Surface Staining: Perform surface staining for monocyte markers (e.g., CD14, CD16) as described in Protocol 1 (steps 3a-d).
-
Fixation and Permeabilization: a. After surface staining, fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. b. Wash the cells with PBS. c. Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 or a saponin-based buffer) for 15 minutes at room temperature.
-
Intracellular Staining: a. Wash the cells with permeabilization buffer. b. Add the primary antibody against acetylated histones (e.g., anti-acetylated-Histone H3) and incubate for 30-60 minutes at room temperature. c. Wash the cells twice with permeabilization buffer. d. If the primary antibody is not conjugated, add a fluorochrome-conjugated secondary antibody and incubate for 30 minutes at room temperature in the dark. e. Wash the cells twice with permeabilization buffer.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Gate on the monocyte population and measure the MFI of the acetylated histone signal.
Visualizations
Caption: Experimental workflow for analyzing this compound-treated monocytes.
Caption: Simplified signaling pathway of this compound in monocytes.
Caption: Troubleshooting logic for common flow cytometry issues.
References
- 1. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC Inhibition with Valproate Improves Direct Cytotoxicity of Monocytes against Mesothelioma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I first-in-human study with this compound - a monocyte/macrophage targeted histone deacetylase inhibitor - in patients with advanced haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HDAC3 Mediates the Inflammatory Response and LPS Tolerance in Human Monocytes and Macrophages [frontiersin.org]
- 5. An Unbiased Flow Cytometry-Based Approach to Assess Subset-Specific Circulating Monocyte Activation and Cytokine Profile in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Characterization of Human Monocyte Subsets by Whole Blood Flow Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Tefinostat Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of tefinostat in combination with other chemotherapy agents. The information is intended to assist in experimental design, data interpretation, and troubleshooting potential antagonistic interactions.
Frequently Asked Questions (FAQs)
Q1: We observed a decrease in efficacy when pre-treating our cancer cell line with this compound before adding a cytotoxic agent. Is this an expected interaction?
A1: Yes, antagonism can be an expected outcome depending on the class of the combination agent and the dosing schedule. Specifically, pre-treatment with this compound has been reported to antagonize the effects of S-phase specific agents like cytarabine (Ara-C).[1] This is a critical consideration for experimental design. Simultaneous administration, in contrast, has been shown to be synergistic.[1]
Q2: What is the underlying mechanism for this compound antagonizing S-phase specific chemotherapies?
A2: The primary mechanism is believed to be related to cell cycle arrest. This compound, as a histone deacetylase (HDAC) inhibitor, can induce the expression of the cyclin-dependent kinase inhibitor p21.[2][3] Upregulated p21 binds to and inhibits cyclin-Cdk2 complexes, which are essential for the G1-to-S phase transition. This leads to a G1 cell cycle arrest. Consequently, fewer cells are in the S-phase, which is the phase of the cell cycle where agents like cytarabine exert their cytotoxic effects by interfering with DNA synthesis. By arresting cells in G1, this compound pre-treatment reduces the number of susceptible cells for the S-phase specific drug, leading to an antagonistic outcome.
Q3: How can we experimentally determine if this compound is synergistic, additive, or antagonistic with our compound of interest?
A3: The most common method is to perform a drug combination study and calculate the Combination Index (CI) using the Chou-Talalay method. This method provides a quantitative measure of the interaction between two drugs. A CI value less than 0.9 indicates synergy, a CI value between 0.9 and 1.1 indicates an additive effect, and a CI value greater than 1.1 suggests antagonism.[1] You will need to generate dose-response curves for each drug individually and for the combination at various ratios.
Q4: Are there specific cell lines that are more sensitive to this compound?
A4: Yes, the efficacy of this compound is linked to the expression of the intracellular esterase human carboxylesterase-1 (hCE-1), which is required to cleave this compound into its active form.[4][5] Cell lines with higher hCE-1 expression, typically those of monocytoid lineage, are more sensitive to this compound.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected antagonism observed with a non-S-phase specific agent. | The combination agent may have a cell cycle-dependent mechanism of action that was not previously appreciated. Alternatively, this compound may be inducing other cellular changes (e.g., upregulating drug efflux pumps) that interfere with the second agent. | 1. Confirm the cell cycle specificity of your agent in your cell line model. 2. Investigate potential mechanisms of resistance that could be induced by this compound, such as changes in the expression of ABC transporters. |
| High variability in Combination Index (CI) values across replicates. | Inconsistent cell seeding density, errors in drug dilutions, or issues with the viability assay can all contribute to variability. | 1. Ensure a consistent cell seeding protocol and that cells are in the logarithmic growth phase. 2. Prepare fresh drug dilutions for each experiment. 3. Validate the linearity and dynamic range of your cell viability assay (e.g., MTS, CellTiter-Glo). |
| Difficulty reproducing published synergistic results. | The dosing schedule (simultaneous vs. sequential) is critical. The ratio of the two drugs can also significantly impact the outcome. Cell line-specific differences can also play a role. | 1. Carefully replicate the dosing schedule and drug ratios from the published study. 2. Confirm the hCE-1 expression status of your cell line. 3. Be aware that even minor variations in experimental conditions can influence the outcome of synergy studies. |
Quantitative Data Summary
| Cell Line/Sample Type | Combination | Dosing Schedule | Reported Interaction | Mean Combination Index (CI) at EC50 | Reference |
| MV4-11 (AML Cell Line) | This compound + Cytarabine | Simultaneous | Synergy | Not explicitly stated, but dose-response curves show synergy. | [1] |
| Primary AML Blasts | This compound + Cytarabine | Simultaneous | Synergy | 0.51 | [1][6] |
| Primary CMML Samples | This compound + Cytarabine | Simultaneous | Synergy | 0.53 | [6] |
| OCI-AML3 & MV4-11 | This compound + Cytarabine | Pre-treatment with this compound | Antagonism | Not Quantified | [1] |
CI < 0.9: Synergy; 0.9 < CI < 1.1: Additive; CI > 1.1: Antagonism
Experimental Protocols
Protocol: Determining Drug Interaction (Synergy/Antagonism) using a Checkerboard Assay and the Chou-Talalay Method
This protocol outlines the steps to assess the interaction between this compound and another chemotherapy agent.
1. Materials:
-
Cancer cell line of interest (e.g., MV4-11, a human AML cell line)
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent of interest (e.g., Cytarabine)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader
2. Experimental Workflow:
Caption: Experimental workflow for determining drug interactions.
3. Detailed Steps:
-
Step 1: Determine the IC50 of Single Agents:
-
Perform a dose-response experiment for this compound and the agent of interest separately to determine the concentration that inhibits 50% of cell growth (IC50). This is crucial for designing the combination experiment. For example, reported IC50 values for cytarabine in AML cell lines can range widely.[4][7][8]
-
-
Step 2: Design the Checkerboard Dilution Plate:
-
Prepare a master dilution plate. Typically, you will use a series of 7-8 concentrations for each drug, centered around their respective IC50 values. For example, from 1/4x IC50 to 4x IC50.
-
-
Step 3: Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined density that allows for logarithmic growth over the course of the experiment.
-
-
Step 4: Drug Addition (Simultaneous or Sequential):
-
For simultaneous exposure: Add this compound and the other agent to the wells at the same time.
-
For sequential exposure (to test for antagonism): Add this compound first, incubate for a period (e.g., 24 hours), remove the medium containing this compound, and then add the medium containing the second agent.
-
-
Step 5: Incubation:
-
Incubate the plate for a period that is sufficient for the drugs to exert their effects (e.g., 72 hours).
-
-
Step 6: Measure Cell Viability:
-
Add a cell viability reagent according to the manufacturer's instructions and measure the output on a plate reader.
-
-
Step 7: Data Analysis:
-
Convert the raw data to percent inhibition relative to untreated controls.
-
Use a software package like CompuSyn to input your dose-response data for the single agents and the combinations. The software will calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Signaling Pathway Diagram
Mechanism of this compound-Induced G1 Cell Cycle Arrest
This diagram illustrates the proposed signaling pathway by which this compound can lead to G1 cell cycle arrest, potentially causing antagonism with S-phase specific agents.
Caption: this compound-induced G1 arrest pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Tefinostat and Panobinostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two prominent histone deacetylase (HDAC) inhibitors, Tefinostat (CHR-2845) and panobinostat (LBH589). Both agents represent important therapeutic strategies in oncology, particularly in hematological malignancies, by targeting the epigenetic regulation of gene expression. However, they exhibit distinct characteristics in terms of their activation, potency, and cellular effects. This document aims to provide an objective comparison supported by experimental data to aid researchers in their understanding and potential application of these compounds.
Core Mechanism of Action: Histone Deacetylase Inhibition
Both this compound and panobinostat function by inhibiting histone deacetylases, enzymes that play a crucial role in chromatin remodeling and gene expression.[1] By blocking HDAC activity, these inhibitors lead to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1] This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]
Comparative Analysis of Key Features
| Feature | This compound (CHR-2845) | Panobinostat (LBH589) |
| Activation | Prodrug, activated intracellularly to CHR-2847 by human carboxylesterase-1 (hCE-1).[2][3] | Active as administered. |
| Target Cell Specificity | Targeted towards monocyte/macrophage-lineage cells expressing high levels of hCE-1.[2][3][4] | Broadly active in various cell types. |
| HDAC Inhibition Profile | Pan-HDAC inhibitor (active form CHR-2847).[2] | Potent pan-HDAC inhibitor, targeting Class I, II, and IV HDACs at nanomolar concentrations.[5] |
| Primary Therapeutic Target | Acute Myeloid Leukemia (AML) and other monocytoid-lineage leukemias.[2][3][4] | Multiple myeloma, various solid and hematological malignancies.[6] |
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data on the HDAC inhibitory potency and anti-proliferative efficacy of this compound and panobinostat.
Table 1: HDAC Inhibition Profile
| HDAC Isoform | This compound (CHR-2847) IC₅₀ (nM) | Panobinostat IC₅₀ (nM) |
| Class I | ||
| HDAC1 | Data not available in a direct comparative study | <13.2 |
| HDAC2 | Data not available in a direct comparative study | <13.2 |
| HDAC3 | Data not available in a direct comparative study | <13.2 |
| HDAC8 | Data not available in a direct comparative study | Mid-nanomolar range |
| Class II | ||
| HDAC4 | Data not available in a direct comparative study | Mid-nanomolar range |
| HDAC5 | Data not available in a direct comparative study | Data not available |
| HDAC6 | Data not available in a direct comparative study | <13.2 |
| HDAC7 | Data not available in a direct comparative study | Mid-nanomolar range |
| HDAC9 | Data not available in a direct comparative study | Data not available |
| HDAC10 | Data not available in a direct comparative study | <13.2 |
| Class IV | ||
| HDAC11 | Data not available in a direct comparative study | <13.2 |
| Overall | Pan-HDAC inhibitor.[2] | A potent pan-HDAC inhibitor with IC₅₀ values ranging from 2.1 to 531 nM.[5] |
Note: A direct side-by-side comparative study of the IC₅₀ values for CHR-2847 and panobinostat against a full panel of HDAC isoforms was not identified in the reviewed literature. The data for panobinostat is compiled from various sources.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound EC₅₀ | Panobinostat IC₅₀ |
| AML Cell Lines | |||
| MV4-11 (M4) | Acute Myeloid Leukemia | 57 nM[2] | Data not available |
| OCI-AML3 (M4) | Acute Myeloid Leukemia | 110 nM[2] | Data not available |
| THP-1 (M5) | Acute Myeloid Leukemia | 560 nM[2] | Data not available |
| HL-60 (M2) | Acute Myeloid Leukemia | 2.3 µM[2] | Data not available |
| Other Hematological Malignancies | |||
| HEL | Erythroleukemia | Data not available | Induces apoptosis at 10-30 nM[7] |
| Solid Tumors | |||
| HH | Cutaneous T-cell Lymphoma | Data not available | 1.8 nM[5] |
| BT474 | Breast Cancer | Data not available | 2.6 nM[5] |
| HCT116 | Colon Cancer | Data not available | 7.1 nM[5] |
Signaling Pathways and Cellular Effects
This compound: Targeted Apoptosis and DNA Damage in Monocytoid Leukemia
The primary mechanism of this compound's selectivity lies in its activation by the intracellular esterase hCE-1, which is highly expressed in cells of monocytoid lineage.[2][3] This targeted activation leads to the accumulation of the active inhibitor, CHR-2847, specifically in leukemia cells with a monocytic phenotype.
The downstream effects of this compound-mediated HDAC inhibition in these target cells include:
-
Induction of Apoptosis: this compound treatment leads to a dose-dependent increase in apoptosis in myelomonocytic and monocytic AML cell lines.[2]
-
DNA Damage Response: Increased levels of the DNA damage sensor γ-H2A.X are observed in this compound-responsive samples, indicating the induction of DNA damage.[3]
-
NF-κB Pathway Modulation: A transient increase in NF-κB p65 induction has been observed following this compound treatment, suggesting a potential interplay with this pro-survival pathway.[2]
Panobinostat: Broad-Spectrum Activity Through Multiple Signaling Pathways
Panobinostat, as a potent pan-HDAC inhibitor, exerts its anti-cancer effects through the modulation of a wide array of signaling pathways, leading to pleiotropic effects on cancer cells.
Key signaling pathways affected by panobinostat include:
-
JAK/STAT Pathway: Panobinostat has been shown to inhibit the phosphorylation of JAK2 and its downstream targets STAT3 and STAT5.[7] This inhibition can lead to decreased expression of anti-apoptotic proteins like Bcl-xL.
-
Akt/FOXM1 Pathway: In gastric cancer cells, panobinostat has been demonstrated to inactivate the Akt/FOXM1 signaling pathway, suppressing cell proliferation and metastasis.[8]
-
PI3K/AKT/mTOR Pathway: Panobinostat can also impact the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival.
Experimental Protocols
HDAC Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC₅₀ values of HDAC inhibitors.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Developer solution (e.g., Trichostatin A and trypsin in buffer)
-
Assay buffer (e.g., Tris-based buffer with salts)
-
Test compounds (this compound's active form CHR-2847 and panobinostat)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound at various concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Anti-proliferative Assay (MTT/MTS Assay)
This protocol outlines a common method for assessing the effect of compounds on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound and panobinostat)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for a specified time (e.g., 2-4 hours) to allow for the formation of formazan crystals.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the EC₅₀ or IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins (e.g., p-STAT3)
This protocol describes the detection of specific proteins to assess the activity of signaling pathways.
Materials:
-
Cancer cell lines
-
Test compound (e.g., panobinostat)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time and at the desired concentration.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details a flow cytometry-based method to quantify apoptosis.
Materials:
-
Cancer cell lines
-
Test compound (e.g., this compound)
-
Annexin V-FITC/PE and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time and concentration.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC/PE and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound and panobinostat are both potent pan-HDAC inhibitors with significant anti-cancer properties. The key distinction lies in their mechanism of delivery and subsequent cellular specificity. This compound's innovative prodrug design allows for targeted activity in monocytoid leukemias, potentially minimizing off-target effects. In contrast, panobinostat's broad activity is a result of its potent inhibition of multiple HDAC isoforms and its ability to modulate a wide range of critical signaling pathways in various cancer types. The choice between these agents for research or therapeutic development will depend on the specific cancer type and the desired therapeutic strategy. Further head-to-head comparative studies, particularly on the HDAC isoform specificity of this compound's active metabolite, would be invaluable for a more complete understanding of their distinct molecular mechanisms.
References
- 1. Panobinostat: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
- 2. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias — Immunology [immunology.ox.ac.uk]
- 5. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Cotreatment with panobinostat and JAK2 inhibitor TG101209 attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Tefinostat and Other HDAC Inhibitors in Chronic Myelomonocytic Leukemia (CMML)
For Researchers, Scientists, and Drug Development Professionals
Chronic Myelomonocytic Leukemia (CMML) is a hematologic malignancy with a historically poor prognosis and limited therapeutic options. Histone deacetylase (HDAC) inhibitors have emerged as a class of epigenetic modifying agents with potential therapeutic value in myeloid neoplasms. This guide provides a comparative analysis of the efficacy of Tefinostat, a monocyte-targeted HDAC inhibitor, against other HDAC inhibitors that have been investigated in CMML, supported by available experimental data.
Overview of HDAC Inhibition in CMML
Histone deacetylase enzymes play a crucial role in the epigenetic regulation of gene expression. In cancer, aberrant HDAC activity can lead to the silencing of tumor suppressor genes. HDAC inhibitors aim to reverse this by inducing histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced genes. This can result in cell cycle arrest, differentiation, and apoptosis of malignant cells. Several HDAC inhibitors have been evaluated in clinical trials for hematological malignancies, including CMML.
Quantitative Efficacy Data
The following table summarizes the available quantitative efficacy data for this compound and other HDAC inhibitors, primarily in combination with hypomethylating agents, in patients with CMML. It is important to note that these data are from separate, non-comparative trials.
| HDAC Inhibitor | Trade Name | Trial Name/Identifier | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) | Partial Remission (PR) | Hematological Improvement (HI) | Key Findings & Limitations |
| This compound | - | MONOCLE (NCT02619412) | Monotherapy | CMML | 1/13 evaluable patients (7.7%) achieved a partial response[1] | 0% | 7.7%[1] | Data not explicitly reported | Well-tolerated but demonstrated limited single-agent efficacy.[1] |
| Panobinostat | Farydak® | NCT00946647 | Panobinostat + Azacitidine | Higher-Risk MDS, CMML, or AML | Composite CR in overall population: 27.5% (vs. 14.3% with Azacitidine alone)[2] | Data for CMML subgroup not separately reported | Data for CMML subgroup not separately reported | Data not explicitly reported | Combination showed a higher composite CR rate but no significant difference in 1-year overall survival.[2] |
| Vorinostat | Zolinza® | SWOG S1117 (NCT01522976) | Vorinostat + Azacitidine | Higher-Risk MDS and CMML | CMML Subgroup: 12% (vs. 33% with Azacitidine alone)[3] | Data for CMML subgroup not separately reported | Data for CMML subgroup not separately reported | Data not explicitly reported | The addition of vorinostat to azacitidine did not improve the overall response rate in the CMML subgroup.[3] |
Experimental Protocols
This compound (MONOCLE Trial)
-
Study Design: A phase 2, single-arm, open-label study.
-
Patient Population: Patients with a confirmed diagnosis of CMML who were not eligible for or had relapsed after allogeneic stem cell transplantation.
-
Dosing Regimen: this compound administered orally once daily.
-
Response Assessment: Response was evaluated according to the International Working Group (IWG) criteria for CMML.
Panobinostat + Azacitidine (NCT00946647)
-
Study Design: A phase 1b/2b multicenter, open-label study.
-
Patient Population: Adult patients with higher-risk Myelodysplastic Syndromes (MDS), CMML, or Acute Myeloid Leukemia (AML) with ≤30% blasts.
-
Dosing Regimen: Oral panobinostat was administered on specific days of a 28-day cycle, in combination with subcutaneous or intravenous azacitidine for 7 days of each cycle.[4]
-
Response Assessment: Efficacy was evaluated based on response rates, including composite complete response.
Vorinostat + Azacitidine (SWOG S1117)
-
Study Design: A randomized, phase II study comparing azacitidine alone to azacitidine in combination with lenalidomide or vorinostat.
-
Patient Population: Patients with higher-risk MDS or CMML.
-
Dosing Regimen: Oral vorinostat was administered on days 3-9 of a 28-day cycle, in combination with subcutaneous azacitidine on days 1-7.[5]
-
Response Assessment: The primary endpoint was the overall response rate, which included complete remission, partial remission, and hematologic improvement.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and study designs, the following diagrams are provided.
Caption: Mechanism of Action of HDAC Inhibitors.
Caption: Typical Clinical Trial Workflow for an HDAC Inhibitor in CMML.
Conclusion
This compound, as a monotherapy, demonstrated a favorable safety profile but limited clinical efficacy in patients with CMML in the MONOCLE trial. In contrast, other HDAC inhibitors like panobinostat and vorinostat have been evaluated in combination with azacitidine. The addition of panobinostat to azacitidine appeared to improve the composite complete response rate in a mixed population of patients with higher-risk MDS, CMML, or AML, though a specific benefit for the CMML subgroup was not detailed. The combination of vorinostat with azacitidine did not show an improvement in response rates in the CMML subgroup compared to azacitidine alone.
Direct comparisons between these agents are challenging due to the lack of head-to-head trials and the use of different treatment regimens (monotherapy vs. combination therapy). The unique monocyte-targeting mechanism of this compound remains an interesting area for further investigation, potentially in combination with other agents. Future research should focus on identifying predictive biomarkers to select CMML patients most likely to respond to specific HDAC inhibitors and on optimizing combination strategies to improve clinical outcomes.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. A phase 1b/2b multicenter study of oral panobinostat plus azacitidine in adults with MDS, CMML or AML with ⩽30% blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Paper: Additional Analyses of a Randomized Phase II Study of Azacitidine Combined with Lenalidomide or with Vorinostat Vs. Azacitidine Monotherapy in Higher-Risk Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML): North American Intergroup Study SWOG S1117 [ash.confex.com]
Validating γ-H2A.X as a Biomarker for Tefinostat Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of γ-H2A.X as a pharmacodynamic biomarker for the novel histone deacetylase (HDAC) inhibitor, Tefinostat. The performance of γ-H2A.X is evaluated against its use with other established HDAC inhibitors and in comparison to alternative biomarkers of this compound response. Experimental data from various studies are presented to support the validation of γ-H2A.X in monitoring the biological activity of this compound.
This compound: A Targeted HDAC Inhibitor
This compound (CHR-2845) is a unique, monocyte/macrophage-targeted pan-HDAC inhibitor.[1] It is a prodrug that is intracellularly converted to its active form, CHR-2847, by the carboxylesterase-1 (hCE-1), an enzyme predominantly expressed in cells of the monocytoid lineage.[1][2] This targeted activation allows for selective accumulation of the active drug in tumor cells of monocytic origin, such as those in acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML), while minimizing effects on non-target cells.[1][2] Like other HDAC inhibitors, this compound induces hyperacetylation of histone and non-histone proteins, leading to changes in gene expression, cell cycle arrest, and apoptosis in cancer cells.[3] A key mechanism of action for many HDAC inhibitors, including this compound, is the induction of DNA damage.[1][3]
γ-H2A.X as a Biomarker of this compound-Induced DNA Damage
A critical event in the cellular response to DNA double-strand breaks (DSBs) is the rapid phosphorylation of the histone variant H2A.X at serine 139, forming γ-H2A.X.[4] These γ-H2A.X foci serve as platforms for the recruitment of DNA repair proteins and are a sensitive and specific marker of DSBs.[4] Studies have demonstrated that this compound treatment leads to a strong induction of γ-H2A.X in responsive cancer cells, suggesting its potential as a pharmacodynamic biomarker to monitor this compound's biological activity.[1][2]
Comparative Analysis of γ-H2A.X Induction by HDAC Inhibitors
| HDAC Inhibitor | Cell Line | Concentration | Time (hours) | Fold Increase in γ-H2A.X (approx.) | Reference |
| This compound | AML patient samples | EC50 values | 24 | "Strong induction" | [1] |
| Vorinostat | NB1691luc (Neuroblastoma) | 2.5 µM | 6 (post 2 Gy IR) | ~8.5-fold (vs. control) | [5] |
| Vorinostat | IK cells (Endometrial Cancer) | 3 µM | 24 | ~3.2-fold (vs. control) | [6] |
| Panobinostat | SW-1353 (Chondrosarcoma) | Not specified | Not specified | "Weak activation" | [7] |
| Panobinostat | Huh7 (Hepatocellular Carcinoma) | 5 nM | 24 (post 6 Gy IR) | "Increased yield" | [8] |
While direct quantitative comparisons for this compound are limited, the qualitative description of "strong induction" in patient samples suggests a robust response.[1] For Vorinostat, quantitative data shows a significant, dose-dependent increase in γ-H2A.X levels.[5][9] The effect of Panobinostat on γ-H2A.X appears to be more variable and potentially cell-type dependent.[7][8]
Comparison of γ-H2A.X with Alternative Biomarkers for this compound Response
Besides γ-H2A.X, other molecular markers can be used to assess the pharmacodynamic effects of this compound. These include markers of HDAC inhibition (acetylated histones) and downstream cellular responses like cell cycle arrest (p21) and apoptosis (cleaved PARP).
| Biomarker | Description | Performance for this compound | Performance for Other HDACis |
| γ-H2A.X | Marker of DNA double-strand breaks | Strong induction in responsive cells.[1] | Induced by various HDACis, though magnitude varies.[5][7][8][9] |
| Acetylated Histones (H3 & H4) | Direct target engagement marker of HDAC inhibition | Maximum induction at nanomolar concentrations after 6 hours.[1] | Consistently induced by HDACis.[10] |
| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor, involved in cell cycle arrest | Upregulation is a known mechanism of HDAC inhibitors.[9][11] | Induced by various HDACis, leading to G1 arrest.[12] |
| Cleaved PARP | Marker of apoptosis | Induction of apoptosis is a key outcome of this compound treatment.[1][2] | Cleavage is a hallmark of apoptosis induced by HDACis.[13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
This compound Mechanism of Action and γ-H2A.X Induction
Caption: this compound activation and downstream signaling leading to γ-H2A.X formation.
Experimental Workflow for γ-H2A.X Detection
Caption: Workflow for detecting γ-H2A.X induction by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Immunofluorescence Microscopy for γ-H2A.X Foci
-
Cell Culture and Treatment: Plate cells on coverslips in a multi-well plate and allow them to adhere. Treat cells with this compound or other HDAC inhibitors at desired concentrations and time points. Include a vehicle-treated control.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with primary antibody against γ-H2A.X (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) in blocking buffer for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash with PBS.
-
Mount coverslips on microscope slides with anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2A.X foci per nucleus using image analysis software (e.g., ImageJ).
-
Flow Cytometry for γ-H2A.X
-
Cell Preparation and Treatment: Culture cells in suspension or detach adherent cells. Treat with this compound or other HDAC inhibitors.
-
Fixation and Permeabilization:
-
Harvest and wash cells with PBS.
-
Fix cells with 1-4% paraformaldehyde for 15 minutes on ice.
-
Permeabilize by adding ice-cold 90% methanol and incubating for 30 minutes on ice.
-
-
Blocking and Antibody Staining:
-
Wash cells with FACS buffer (e.g., PBS with 1% BSA).
-
Block with FACS buffer for 10 minutes.
-
Incubate with primary anti-γ-H2A.X antibody for 1 hour at room temperature.
-
Wash cells with FACS buffer.
-
Incubate with a fluorescently labeled secondary antibody for 30 minutes at room temperature in the dark.
-
-
DNA Staining and Analysis:
-
Wash cells with FACS buffer.
-
Resuspend cells in a solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analyze the fluorescence intensity of γ-H2A.X staining using a flow cytometer.
-
Western Blotting for γ-H2A.X and Other Biomarkers
-
Protein Extraction and Quantification:
-
Treat cells and harvest by scraping into ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.
-
Incubate the membrane with primary antibodies against γ-H2A.X, acetylated histones, p21, or cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture images using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
γ-H2A.X is a promising pharmacodynamic biomarker for monitoring the biological activity of this compound. Its induction reflects the on-target effect of HDAC inhibition leading to DNA damage, a key anti-cancer mechanism of this class of drugs. While direct quantitative comparisons with other HDAC inhibitors are still emerging, the available data suggests a robust induction of γ-H2A.X in response to this compound. For a comprehensive assessment of this compound's activity, a multi-biomarker approach, including the analysis of acetylated histones, p21, and cleaved PARP, is recommended. The provided experimental protocols offer standardized methods for the reliable quantification of these biomarkers in preclinical and clinical research.
References
- 1. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Cooperation of the HDAC inhibitor vorinostat and radiation in metastatic neuroblastoma: Efficacy and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cell-Cycle Regulatory Protein p21CIP1/WAF1 Is Required for Cytolethal Distending Toxin (Cdt)-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone deacetylase inhibitor induces DNA damage, which normal but not transformed cells can repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cleaved PARP (Asp214) (D64E10) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Tefinostat Sensitivity in Acute Myeloid Leukemia (AML) Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Tefinostat's sensitivity in various Acute Myeloid Leukemia (AML) subtypes, comparing its performance with other histone deacetylase (HDAC) inhibitors. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to this compound and its Mechanism of Action
This compound (CHR-2845) is a novel, orally available pan-histone deacetylase (HDAC) inhibitor with a unique mechanism of action that confers selectivity for monocytoid-lineage leukemia cells.[1][2] Unlike other HDAC inhibitors, this compound is a pro-drug that is converted to its active, acidic form by the intracellular esterase human carboxylesterase-1 (hCE-1).[1][2] The expression of hCE-1 is primarily restricted to cells of the monocyte/macrophage lineage, leading to a targeted accumulation of the active drug in these cells.[1][3] This targeted approach suggests a potentially wider therapeutic window and reduced off-target toxicities compared to non-selective HDAC inhibitors.[2]
The primary mechanism of action of HDAC inhibitors, including this compound, involves the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histone and non-histone proteins.[3][4] This results in a more open chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.[3][4] In AML, this compound has been shown to induce apoptosis and is associated with the induction of the DNA damage marker γ-H2A.X.[2]
Comparative Efficacy of this compound in AML Subtypes
Experimental data demonstrates that this compound exhibits selective and potent activity against AML subtypes with monocytic characteristics, specifically the French-American-British (FAB) classifications M4 (myelomonocytic) and M5 (monocytic/monoblastic).[2] This selectivity is attributed to the high expression of hCE-1 in these subtypes.[1]
Table 1: Comparative in vitro Efficacy (EC50/IC50) of HDAC Inhibitors in AML Cell Lines
| Cell Line | FAB Subtype | This compound (EC50/IC50) | Vorinostat (IC50) | Panobinostat (IC50) |
| THP-1 | M5 | ~1 µM[5] | Not explicitly found for THP-1 | Synergistic with other agents[6][7] |
| OCI-AML3 | M4 | < 1 µM[5] | 0.42 µM (72h)[8] | Synergistic with other agents[6][7] |
| MV4-11 | M4 | < 1 µM[5] | ~0.183 µM (72h)[9] | Not explicitly found for MV4-11 |
| HL-60 | M2 | > 5 µM[5] | Not explicitly found for HL-60 | Not explicitly found for HL-60 |
Table 2: Comparative in vitro Efficacy (EC50) of this compound in Primary AML Samples
| AML FAB Subtype | Mean EC50 (µM) |
| M4/M5 | 1.1 ± 1.8[2] |
| M0/M1 | 5.1 ± 4.7[2] |
The data clearly indicates that this compound is significantly more potent in AML cell lines and primary patient samples with a monocytic lineage (M4/M5) compared to other subtypes.[2][5] Previous studies have indicated that monocytic populations were found to be resistant to other HDAC inhibitors like entinostat, vorinostat, and panobinostat, highlighting the unique advantage of this compound's targeted delivery.[2]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in this compound's action and its evaluation, the following diagrams are provided.
Caption: this compound's selective mechanism of action in hCE-1 expressing AML cells.
Caption: General workflow for in vitro evaluation of HDAC inhibitors in AML.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
-
Cell Plating: Seed AML cells (e.g., THP-1, OCI-AML3) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml in 100 µL of complete culture medium. For primary AML samples, a density of 1 x 10^6 cells/ml may be used.
-
Drug Treatment: Add serial dilutions of this compound or other HDAC inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values using appropriate software.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat 1-5 x 10^5 AML cells with the desired concentrations of HDAC inhibitors for the indicated time.
-
Cell Harvesting: Centrifuge the cells and wash once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Western Blot for Histone Acetylation
-
Cell Lysis: Lyse treated and untreated AML cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The selective activation of this compound in hCE-1-expressing monocytoid AML cells provides a distinct advantage over non-selective HDAC inhibitors. The presented data underscores its superior potency in M4 and M5 AML subtypes, which have been reported to be less sensitive to other HDACis. This targeted approach holds promise for a more effective and less toxic therapeutic strategy for this subset of AML patients. The provided experimental protocols and workflows offer a standardized framework for further investigation and validation of this compound and other novel anti-leukemic agents.
References
- 1. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors for leukemia treatment: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Panobinostat Enhances Cytarabine and Daunorubicin Sensitivities in AML Cells through Suppressing the Expression of BRCA1, CHK1, and Rad51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Interplay of Tefinostat and DNA Methyltransferase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic versus additive effects of combining the histone deacetylase (HDAC) inhibitor Tefinostat with DNA methyltransferase inhibitors (DNMTis). While direct experimental data on the this compound-DNMTi combination is limited in publicly available literature, this guide contextualizes its potential by examining the well-documented synergy of other HDAC inhibitors with DNMTis and the specific preclinical data available for this compound in combination with other anti-cancer agents.
Introduction: The Rationale for Combining HDAC and DNMT Inhibitors
Epigenetic modifications, such as DNA methylation and histone acetylation, are critical regulators of gene expression. In many cancers, including hematological malignancies, the aberrant silencing of tumor suppressor genes is often a result of both DNA hypermethylation and histone deacetylation. DNA methyltransferase inhibitors (DNMTis) like azacitidine and decitabine work by reversing DNA hypermethylation, while histone deacetylase (HDAC) inhibitors, a class to which this compound belongs, increase histone acetylation. The combination of these two classes of drugs is based on the hypothesis that they can synergistically reactivate silenced tumor suppressor genes, leading to enhanced anti-tumor activity.[1][2] Preclinical and clinical studies have consistently shown that combining DNMTis with various HDAC inhibitors can lead to synergistic effects in inducing cancer cell death, inhibiting proliferation, and promoting differentiation.[2][3]
This compound (also known as CHR-2845) is a novel, pan-HDAC inhibitor with a unique activation mechanism. It is a pro-drug that is cleaved into its active form by the intracellular esterase human carboxylesterase-1 (hCE-1). The expression of hCE-1 is largely restricted to cells of the monocytoid lineage and some hepatocytes, allowing for targeted drug accumulation in specific cancer types like acute myeloid leukemia (AML) with monocytic features (M4/M5 subtypes) and chronic myelomonocytic leukemia (CMML).[4][5]
Comparative Analysis of Synergistic Effects: this compound vs. Other HDAC Inhibitors
| HDAC Inhibitor | DNMT Inhibitor | Cancer Type/Cell Line | Key Synergistic/Additive Effects | Quantitative Synergy Data (e.g., Combination Index) | Reference |
| This compound | Cytarabine (not a DNMTi) | Primary AML and CMML samples | Synergistic induction of apoptosis and growth inhibition. | Median Combination Index (CI) = 0.51 (Values < 0.9 indicate synergy) | [4][5] |
| Panobinostat | Decitabine | Acute Myeloid Leukemia (AML) | Enhanced anti-leukemic effects and significant changes in gene expression compared to single agents. | Not specified in abstract, but synergistic effect on genome-wide expression demonstrated. | [2] |
| Vorinostat | Decitabine | AML and Myelodysplastic Syndromes (MDS) | Concurrent administration showed promising clinical activity, with higher response rates than sequential therapy. | Clinical response rates reported, not preclinical CI values. | [6] |
| Entinostat | Azacitidine | Therapy-related Myeloid Neoplasms (tMN) | The combination showed increased toxicity and was not recommended for tMN. | Antagonistic effect suggested by lower hematological normalization rates and survival. | [6] |
| Pracinostat | Azacitidine | Acute Myeloid Leukemia (AML) | Preclinical studies indicated synergistic re-expression of silenced genes. However, a Phase III clinical trial did not show a benefit in overall survival. | Preclinical synergy mentioned, but clinical trial results were negative. | [7] |
Note: The data for this compound is presented with Cytarabine, a standard chemotherapy agent for AML, as this is the available published synergy data for this specific drug. The strong synergistic interaction observed (CI=0.51) provides a rationale for exploring its combination with other anti-leukemic agents like DNMTis.
Signaling Pathways and Experimental Workflows
The synergistic effect of combining HDAC and DNMT inhibitors is believed to stem from their complementary actions on chromatin remodeling and gene expression.
Caption: Proposed mechanism of synergistic action between DNMT and HDAC inhibitors.
The evaluation of synergistic effects between two drugs typically follows a structured experimental workflow.
Caption: Experimental workflow for determining drug synergy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other HDAC inhibitors.
Cell Lines and Primary Samples
-
Cell Lines: Myelomonocytic (MV4-11, OCI-AML3) and non-monocytoid (HL-60, KG1a) AML cell lines are commonly used. Cells are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum and 1% penicillin/streptomycin.
-
Primary Samples: Mononuclear cells are isolated from bone marrow or peripheral blood of AML and CMML patients by Ficoll-Hypaque density gradient centrifugation.
In Vitro Drug Sensitivity and Synergy Assays
-
Single Agent IC50 Determination:
-
Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/mL.
-
A range of concentrations of this compound and the DNMT inhibitor are added individually to the wells.
-
After 72-96 hours of incubation, cell viability is assessed using a colorimetric assay such as the MTS assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
The half-maximal inhibitory concentration (IC50) for each drug is calculated from the dose-response curves.
-
-
Combination Synergy Analysis:
-
Based on the individual IC50 values, a fixed molar ratio of this compound to the DNMT inhibitor is determined (e.g., 1:100).
-
Cells are treated with serial dilutions of the drug combination at this fixed ratio.
-
Cell viability is measured after 72-96 hours.
-
The Combination Index (CI) is calculated using the Chou-Talalay method with software such as CalcuSyn. A CI value less than 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and greater than 1.1 indicates antagonism.[4]
-
Apoptosis Assay
-
Cells are treated with this compound, the DNMT inhibitor, or the combination for 24-48 hours.
-
Apoptosis is quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.
Clonogenic Assay (Colony Formation Assay)
-
Primary AML cells (5 x 10^4 cells/mL) are plated in methylcellulose medium (e.g., MethoCult™) containing cytokines.
-
Cells are treated with the drugs, alone or in combination, at the time of plating.
-
Plates are incubated for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Colonies (defined as aggregates of >40 cells) are counted using an inverted microscope to assess the effect on the proliferative capacity of leukemic progenitors.
Conclusion
The combination of HDAC inhibitors and DNMT inhibitors represents a promising therapeutic strategy for hematological malignancies, with a strong preclinical rationale for synergistic anti-tumor effects. While direct experimental evidence for the combination of this compound with a DNMT inhibitor is currently lacking in the published literature, its unique targeted mechanism of action and demonstrated synergy with cytarabine in monocytoid leukemias make it a compelling candidate for such combination studies.[4][5] The comparative data from other HDAC inhibitors suggest that a synergistic outcome is plausible and warrants further investigation. Future preclinical studies are needed to quantify the potential synergy between this compound and DNMTis like azacitidine and decitabine, and to elucidate the specific molecular mechanisms underlying their combined effect in relevant cancer models.
References
- 1. DNA Methyltransferase and Histone Deacetylase Inhibitors in the Treatment of Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination treatment of acute myeloid leukemia cells with DNMT and HDAC inhibitors: predominant synergistic gene downregulation associated with gene body demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The combination of FLT3 and DNA methyltransferase inhibition is synergistically cytotoxic to FLT3/ITD acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias — Immunology [immunology.ox.ac.uk]
- 6. Azacitidine with or without Entinostat for the treatment of therapy-related myeloid neoplasm: further results of the E1905 North American Leukemia Intergroup study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pracinostat combined with azacitidine in newly diagnosed adult acute myeloid leukemia (AML) patients unfit for standard induction chemotherapy: PRIMULA phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Changes Induced by Tefinostat
A Guide for Researchers, Scientists, and Drug Development Professionals
Tefinostat (CHR-2845) is a novel, monocyte/macrophage-targeted histone deacetylase (HDAC) inhibitor that has shown promise in the treatment of hematological malignancies, particularly those of monocytoid lineage such as acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML). Its unique mechanism of action, which relies on intracellular activation by human carboxylesterase-1 (hCE-1), sets it apart from other HDAC inhibitors, offering the potential for increased efficacy and reduced systemic toxicity. This guide provides a comparative analysis of the gene expression changes induced by this compound and other HDAC inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Targeted Approach
This compound is a prodrug that is cleaved into its active form, CHR-2847, by the intracellular esterase hCE-1.[1][2][3] The expression of hCE-1 is largely restricted to cells of the monocytoid lineage and some hepatocytes, leading to the selective accumulation of the active drug in these target cells.[2][3] This targeted delivery system is designed to concentrate the HDAC-inhibiting activity within malignant cells while sparing non-target cells, thereby potentially widening the therapeutic window compared to non-targeted HDAC inhibitors.[4]
HDAC inhibitors, as a class of drugs, function by preventing the removal of acetyl groups from histones, proteins around which DNA is wound. This leads to a more relaxed chromatin structure, making DNA more accessible for transcription and resulting in altered gene expression.[5][6] This can lead to the re-expression of silenced tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]
Comparative Gene Expression Analysis
Gene Expression Changes Induced by Vorinostat in AML Cells
A study by Hay et al. (2017) investigated the gene expression changes in the OCI-AML3 human myeloid leukemia cell line following treatment with the pan-HDAC inhibitor Vorinostat. The analysis identified a significant number of differentially expressed genes, highlighting the profound impact of HDAC inhibition on the transcriptome of AML cells.
Table 1: Top 10 Upregulated Genes in OCI-AML3 Cells Treated with Vorinostat [1]
| Gene Symbol | Gene Name | Fold Change |
| KLF4 | Kruppel-like factor 4 | 8.6 |
| CEBPA | CCAAT/enhancer binding protein alpha | 7.9 |
| GATA2 | GATA binding protein 2 | 7.5 |
| ID2 | Inhibitor of DNA binding 2 | 6.8 |
| HMOX1 | Heme oxygenase 1 | 6.5 |
| MAFF | MAF bZIP transcription factor F | 6.2 |
| TXNIP | Thioredoxin interacting protein | 5.9 |
| DUSP1 | Dual specificity phosphatase 1 | 5.7 |
| EGR1 | Early growth response 1 | 5.5 |
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | 5.3 |
Table 2: Top 10 Downregulated Genes in OCI-AML3 Cells Treated with Vorinostat [1]
| Gene Symbol | Gene Name | Fold Change |
| MYC | MYC proto-oncogene, bHLH transcription factor | -9.2 |
| E2F1 | E2F transcription factor 1 | -8.5 |
| CDK1 | Cyclin dependent kinase 1 | -8.1 |
| CCNA2 | Cyclin A2 | -7.8 |
| CCNB1 | Cyclin B1 | -7.5 |
| PLK1 | Polo-like kinase 1 | -7.2 |
| BIRC5 | Baculoviral IAP repeat containing 5 (survivin) | -6.9 |
| TOP2A | Topoisomerase (DNA) II alpha | -6.6 |
| AURKA | Aurora kinase A | -6.3 |
| MCM2 | Minichromosome maintenance complex component 2 | -6.1 |
The upregulated genes are largely involved in cell differentiation, cell cycle arrest, and apoptosis, consistent with the known mechanisms of HDAC inhibitors. Conversely, the downregulated genes are predominantly associated with cell cycle progression and proliferation.
Signaling Pathways and Experimental Workflows
The gene expression changes induced by HDAC inhibitors impact various signaling pathways crucial for cancer cell survival and proliferation.
References
- 1. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of HDAC Class I Sensitizes Leukemia and Neuroblastoma Cells to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of six hub genes and analysis of their correlation with drug sensitivity in acute myeloid leukemia through bioinformatics - Cai - Translational Cancer Research [tcr.amegroups.org]
- 5. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-inhibition of HDAC and MLL-menin interaction targets MLL-rearranged acute myeloid leukemia cells via disruption of DNA damage checkpoint and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Monocyte-Targeting Specificity of Tefinostat
For Researchers, Scientists, and Drug Development Professionals
Tefinostat (also known as CHR-2845) represents a significant advancement in the field of histone deacetylase (HDAC) inhibitors by incorporating a novel monocyte/macrophage-targeting mechanism. While pan-HDAC inhibitors have shown therapeutic promise, their clinical use is often hampered by a narrow therapeutic window and systemic toxicities.[1][2] this compound is designed to overcome these limitations by selectively delivering its therapeutic payload to cells of the monocytoid lineage. This guide provides an objective comparison of this compound's performance against non-targeted alternatives, supported by experimental data and detailed methodologies, to validate its specificity.
Mechanism of Action: A Pro-Drug Approach to Cellular Specificity
This compound's specificity is not achieved by selective binding to an HDAC isoform but through a targeted activation mechanism. It is a cell-permeable ester pro-drug that is enzymatically cleaved into its active, charged acid form, CHR-2847, by the intracellular esterase human carboxylesterase-1 (hCE-1).[3][4][5] The expression of hCE-1 is predominantly restricted to cells of the monocyte-macrophage lineage and hepatocytes.[4][5][6] Once activated, the charged nature of CHR-2847 prevents it from readily diffusing out of the hCE-1-expressing cell, leading to its selective accumulation and potent HDAC inhibition within the target cells.[1][6] This targeted accumulation can result in a 20- to 100-fold increase in anti-proliferative potency in monocytic cells compared to their non-monocytic counterparts.[1][6]
Comparative Efficacy and Safety Data
Experimental data robustly supports the selective efficacy of this compound in monocytoid-lineage leukemias while sparing non-target cells. Studies comparing this compound to its non-hCE-1-dependent analogue, CHR-8185, directly demonstrate that the targeting is contingent on the hCE-1-mediated activation.
Table 1: Comparative In Vitro Efficacy of this compound vs. Non-Targeted Analogue
| Cell Type | This compound (Median IC50) | CHR-8185 (Non-hCE-1 dependent) | Key Finding |
|---|---|---|---|
| Monocytoid Leukemia (AML M4/M5) | 1.1 µM[1] | Significantly higher IC50[1] | High sensitivity to this compound, confirming on-target activity. |
| Non-Monocytoid Leukemia | 5.1 µM[1] | Similar IC50 to monocytoid cells[1] | Significantly lower sensitivity (p=0.007) compared to monocytoid types.[1][7] |
| Normal Bone Marrow (NBM) CD34+ Cells | No growth inhibitory effects at AML-toxic doses[4][5][7] | Considerable cytotoxicity[1][5] | this compound spares normal progenitor cells, indicating a wider therapeutic window. |
As shown, this compound induces dose-dependent apoptosis and significant growth inhibition specifically in myelomonocytic (M4) and monocytic/monoblastic (M5) AML subtypes, as well as in Chronic Myelomonocytic Leukemia (CMML).[4][7] Crucially, it does not inhibit the growth of normal bone marrow CD34+ hematopoietic progenitor cells, a stark contrast to the toxicity observed with the non-targeted analogue CHR-8185.[1][5]
Experimental Protocols for Specificity Validation
Validating the monocyte-specific action of this compound involves a series of well-defined cellular assays.
1. Intracellular hCE-1 Expression Analysis by Flow Cytometry
-
Objective: To quantify the expression of the activating enzyme hCE-1 in different cell populations.
-
Methodology:
-
Cell Preparation: Isolate primary patient cells (e.g., from AML or CMML samples) or use cell lines.
-
Surface Staining: Stain cells with fluorescently-conjugated antibodies against surface markers to identify cell lineages (e.g., CD14 for monocytes, CD34 for progenitor cells, CD45 for lymphocytes).
-
Fixation and Permeabilization: Fix cells with a suitable fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a saponin-based buffer to allow intracellular antibody access.
-
Intracellular Staining: Stain the permeabilized cells with an antibody specific for hCE-1.
-
Data Acquisition: Analyze the cells using a multi-color flow cytometer. Gate on the specific cell populations (e.g., CD14+ monocytes) and measure the mean fluorescence intensity (MFI) of the hCE-1 stain.
-
-
Expected Outcome: Significantly higher hCE-1 expression in monocytoid (CD14+) cells compared to other lineages.[4][7]
2. Cell Viability and Apoptosis Assay
-
Objective: To measure the selective cytotoxic effect of this compound on target vs. non-target cells.
-
Methodology:
-
Cell Culture: Culture primary cells or cell lines in the presence of varying concentrations of this compound and a non-targeted control (e.g., CHR-8185) for a defined period (e.g., 48-72 hours).
-
Staining: Harvest cells and stain with a viability dye such as 7-AAD (7-aminoactinomycin D) or Annexin V. 7-AAD is excluded by live cells, while Annexin V binds to apoptotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The percentage of 7-AAD positive (dead) or Annexin V positive (apoptotic) cells is quantified for each drug concentration.
-
-
Expected Outcome: A dose-dependent increase in apoptosis and cell death that is significantly more pronounced in hCE-1-positive monocytoid cells compared to hCE-1-negative cells.[5]
3. Histone Acetylation Assay
-
Objective: To confirm target engagement (HDAC inhibition) in a cell-specific manner.
-
Methodology:
-
Cell Treatment: Isolate peripheral blood mononuclear cells (PBMCs) and treat with this compound for a short duration (e.g., 4-6 hours).
-
Cell Separation and Staining: Use surface markers to distinguish monocytes, granulocytes, and lymphocytes within the mixed PBMC population during flow cytometry analysis.
-
Intracellular Staining: Fix, permeabilize, and stain the cells with an antibody that recognizes acetylated histones (e.g., anti-acetyl-Histone H3).
-
Data Analysis: Gate on each cell population and measure the MFI of the acetylated histone signal.
-
-
Expected Outcome: A pattern of monocyte-specific increases in histone acetylation, with little to no increase observed in granulocytes and lymphocytes.[6]
Biomarkers of Response
The targeted mechanism of this compound allows for the identification of clear biomarkers that correlate with its anti-leukemic activity.
Table 2: Cellular Biomarkers for this compound Response
| Biomarker | Method of Detection | Observation in Sensitive Cells | Correlation with Efficacy |
|---|---|---|---|
| hCE-1 Expression | Flow Cytometry, Immunoblotting[4][7] | High protein expression levels.[1][4] | High hCE-1 levels correlate significantly with increased this compound sensitivity (low EC50) (p=0.001).[4][7] |
| CD14 Expression | Flow Cytometry[4][7] | High expression of this mature monocytoid marker. | Strong correlation with high hCE-1 levels and this compound sensitivity.[4][7] |
| Histone Acetylation | Flow Cytometry, Western Blot | Strong induction of intracellular histone protein acetylation.[6][7] | Confirms target engagement and functional HDAC inhibition in responsive cells. |
| γ-H2A.X | Flow Cytometry, Western Blot[4][7] | High levels of this DNA damage sensor protein.[4][7] | Highlights a potential mechanism of action (induction of DNA damage) and serves as a pharmacodynamic biomarker of response. |
The logical relationship is clear: high expression of hCE-1, often co-expressed with the monocyte marker CD14, drives the selective activation of this compound, leading to potent HDAC inhibition and downstream cytotoxic effects evidenced by markers like γ-H2A.X.[4][7]
Conclusion
The collective evidence from in vitro studies provides a strong validation for the monocyte-targeting specificity of this compound. Its unique pro-drug design, reliant on the lineage-specific expression of hCE-1, results in selective drug accumulation and activity. This is demonstrated by its potent efficacy in monocytoid cancer cells and, critically, its preservation of normal hematopoietic progenitor cells, which distinguishes it from non-targeted HDAC inhibitors. The clear correlation between hCE-1 expression and drug sensitivity provides a strong rationale for its continued clinical evaluation in hematological malignancies involving cells of the monocytoid lineage, such as AML and CMML.[1][7]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Histone deacetylases and their inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The targeted histone deacetylase inhibitor this compound (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergy of Tefinostat and Cytarabine in Leukemia: A Comparative Guide for Researchers
While in vitro studies have demonstrated a synergistic anti-leukemic effect of the histone deacetylase (HDAC) inhibitor tefinostat in combination with the chemotherapy agent cytarabine, a critical gap exists in the literature regarding the reproducibility of this synergy in patient-derived xenograft (PDX) models. This guide provides a comprehensive overview of the existing preclinical data for this compound and compares it with other HDAC inhibitors that have been evaluated in vivo, offering a framework for future research in this promising area of cancer therapy.
This compound and Cytarabine: In Vitro Synergy
This compound (CHR-2845) is a novel HDAC inhibitor that is selectively activated in monocytoid lineage cells, offering a targeted approach to treating certain hematological malignancies.[1] In vitro studies using acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML) cell lines and primary patient samples have shown that this compound acts synergistically with cytarabine, a standard-of-care chemotherapy agent. The combination has been shown to have a mean combination index (CI) value of 0.51 in primary AML blasts, a value indicative of a synergistic relationship.[1][2]
| Drug Combination | Cell/Sample Type | Key Findings | Reference |
| This compound + Cytarabine | MV411 AML cell line | Dose-dependent synergistic killing | [2] |
| This compound + Cytarabine | Primary AML blasts (n=31) | Mean Combination Index (CI) = 0.51 (synergistic) | [1][2] |
| This compound + Cytarabine | Primary CMML samples (n=6) | Mean Combination Index (CI) = 0.53 (synergistic) | [2] |
Comparative Analysis: Other HDAC Inhibitors in Combination with Cytarabine in In Vivo Models
In the absence of PDX data for this compound, this section provides a comparative overview of other HDAC inhibitors that have been studied in combination with cytarabine in in vivo murine models of leukemia. This data can serve as a benchmark for designing and evaluating future PDX studies with this compound.
| HDAC Inhibitor | In Vivo Model | Key Findings | Reference |
| Panobinostat | U937 AML xenograft model (NOD-SCID-IL2Rγnull mice) | Combination significantly prolonged median survival compared to either agent alone. | |
| Valproic Acid | Retrovirus-mediated murine model with MLL-AF9 leukemia | Demonstrated synergistic antileukemic activities. |
Experimental Protocols
Establishment of Acute Myeloid Leukemia Patient-Derived Xenograft (PDX) Models
A generalized protocol for the establishment of AML PDX models is outlined below. This protocol can be adapted for specific experimental needs.
1. Patient Sample Preparation:
-
Obtain fresh or viably frozen human AML patient bone marrow or peripheral blood mononuclear cells.
-
Thaw frozen cells rapidly and wash with appropriate media to remove cryoprotectant.
-
Assess cell viability using methods such as trypan blue exclusion.
2. Mouse Strain and Preparation:
-
Use highly immunodeficient mice, such as NOD-scid IL2Rgammanull (NSG) mice, to support the engraftment of human hematopoietic cells.
-
House mice in a sterile environment. Pre-conditioning with sublethal irradiation may be required for some AML samples to enhance engraftment.
3. Cell Implantation:
-
Inject a defined number of viable AML cells (typically 1-10 x 106 cells) into the tail vein or directly into the femur (intrafemoral injection) of the recipient mice.
4. Engraftment Monitoring:
-
Monitor mice for signs of leukemia development, such as weight loss, ruffled fur, and hind limb paralysis.
-
Periodically collect peripheral blood to assess the percentage of human CD45+ cells by flow cytometry to quantify engraftment.
-
Once engraftment is established (typically >1% hCD45+ cells in peripheral blood), mice are ready for therapeutic studies.
In Vivo Drug Efficacy Study in AML Murine Models
The following is a general protocol for assessing the efficacy of an HDAC inhibitor and cytarabine combination in an established AML murine model.
1. Cohort Formation:
-
Once leukemia is established, randomize mice into treatment cohorts (e.g., Vehicle control, this compound alone, Cytarabine alone, this compound + Cytarabine).
2. Drug Administration:
-
This compound: Administer orally (p.o.) or via intraperitoneal (i.p.) injection at a predetermined dose and schedule.
-
Cytarabine: Typically administered via i.p. injection. Dosing and schedule can vary based on the experimental design.
3. Monitoring and Endpoints:
-
Monitor animal health and body weight regularly.
-
Track leukemia progression by measuring the percentage of human CD45+ cells in the peripheral blood.
-
The primary endpoint is typically overall survival.
-
At the end of the study, or when mice reach a humane endpoint, harvest tissues (bone marrow, spleen, liver) to assess leukemia burden by flow cytometry and immunohistochemistry.
Visualizing Experimental Workflows and Signaling Pathways
To facilitate the design and understanding of these complex experiments, the following diagrams, generated using the DOT language, illustrate a proposed experimental workflow and the putative signaling pathways involved.
References
Correlating In Vitro Sensitivity to In Vivo Efficacy of Tefinostat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histone deacetylase (HDAC) inhibitor Tefinostat (CHR-2845) with other relevant HDAC inhibitors, focusing on the correlation between in vitro and in vivo efficacy in the context of hematological malignancies, particularly Acute Myeloid Leukemia (AML).
Executive Summary
This compound is a novel, monocyte/macrophage-targeted HDAC inhibitor that demonstrates selective efficacy in monocytoid-lineage leukemias.[1][2] Its unique activation mechanism, requiring intracellular cleavage by human carboxylesterase-1 (hCE-1), concentrates the active drug in target cells, potentially minimizing off-target toxicity observed with other pan-HDAC inhibitors.[1][2] In vitro studies consistently show this compound's potent anti-leukemic activity in hCE-1 expressing AML cell lines. While direct comparative in vivo studies are limited, this guide synthesizes available data to provide an objective assessment of this compound's performance against other HDAC inhibitors like Panobinostat and Vorinostat.
In Vitro Efficacy: this compound vs. Alternatives
This compound's in vitro efficacy is intrinsically linked to the expression of hCE-1. This results in selective and potent activity in AML subtypes with monocytic characteristics (M4 and M5), a feature that distinguishes it from non-targeted HDAC inhibitors.
| Drug | Cell Line | IC50/EC50 | Key Findings |
| This compound | MV4-11 (AML M4) | 57 nM (EC50) | Strong induction of apoptosis.[1] |
| OCI-AML3 (AML M4) | 110 nM (EC50) | Strong induction of apoptosis.[1] | |
| THP-1 (AML M5) | 560 nM (EC50) | Strong induction of apoptosis.[1] | |
| HL-60 (AML M2) | 2.3 µM (EC50) | Lower sensitivity due to lack of monocytic features.[1] | |
| Primary AML (M4/M5) | Ave EC50 1.1 µM | Significantly more potent in monocytoid subtypes compared to non-monocytoid AML (Ave EC50 5.1 µM).[1] | |
| Panobinostat | Various AML cell lines | Not directly compared | Induces growth arrest and differentiation, a different mechanism from this compound-induced apoptosis. |
| Vorinostat | Various AML cell lines | Not directly compared | Induces apoptosis and differentiation in myeloid malignancies.[3] |
In Vivo Efficacy: An Indirect Comparison
| Drug | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| This compound | Data not available | MV4-11 | Data not available | Data not available | In vivo efficacy data from dedicated preclinical studies is not publicly available. A Phase I study showed early signs of clinical efficacy in hematological malignancies. |
| Panobinostat | NSG-B2m mice | MV4-11 | Not specified | Did not control leukemic burden as a single agent. | Showed a drastic reduction in leukemic burden and sustained complete remission when combined with Azacitidine.[4] |
| Vorinostat | nu/nu mice | A431 (epidermoid carcinoma) | 100 mg/kg, IP | Arrest in tumor growth.[5] | Reduced tumor growth and proliferation while inducing apoptosis.[5] |
| SCID/NCr mice | MDA-MB-231 (breast cancer) | Not specified | ~33% reduction in tumor growth in bone.[6] | Inhibited tumor growth but had negative effects on normal bone mass.[6] |
Note: The in vivo data for Panobinostat and Vorinostat are in different cancer models and under different experimental conditions, making a direct comparison challenging. The lack of publicly available, detailed in vivo efficacy data for this compound in AML xenograft models is a significant data gap.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound acts as a pan-HDAC inhibitor, leading to the hyperacetylation of both histone and non-histone proteins. This alters gene expression, ultimately inducing apoptosis in cancer cells.
Caption: this compound's activation and downstream effects.
In Vivo Efficacy Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vivo efficacy of an anti-leukemic agent using a xenograft model.
Caption: Workflow for AML xenograft studies.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal effective concentration (EC50) of HDAC inhibitors on AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, OCI-AML3, THP-1, HL-60)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound, Panobinostat, Vorinostat (and other comparators)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of the HDAC inhibitors in culture medium.
-
Add the diluted compounds to the wells, ensuring a final DMSO concentration of <0.1%. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values using a non-linear regression analysis.
In Vivo AML Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound and comparator drugs in an AML xenograft model.
Materials:
-
MV4-11-luc (or other suitable AML) cell line
-
Immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSG)
-
This compound, Panobinostat, Vorinostat (formulated for in vivo administration)
-
Vehicle control
-
Bioluminescence imaging system
Protocol:
-
Culture MV4-11-luc cells under standard conditions.
-
On day 0, inject 1 x 10^6 MV4-11-luc cells intravenously into the tail vein of 6-8 week old immunodeficient mice.
-
Monitor tumor engraftment starting from day 7 by bioluminescence imaging.
-
When a detectable and consistent tumor burden is established (e.g., day 14), randomize the mice into treatment and control groups (n=8-10 mice/group).
-
Administer the respective drugs and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor growth regularly (e.g., twice weekly) using bioluminescence imaging.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until the humane endpoint is reached in the control group.
-
At the end of the study, euthanize the mice and collect tissues (spleen, bone marrow, liver) for further analysis (e.g., flow cytometry for human CD45+ cells, histology).
-
Analyze the data to determine tumor growth inhibition and assess any survival benefit.
Conclusion
This compound exhibits a promising and differentiated profile among HDAC inhibitors due to its targeted activation in monocytoid leukemia cells. This selectivity, confirmed by in vitro studies, suggests the potential for a wider therapeutic window compared to non-targeted HDAC inhibitors. However, the current lack of publicly available, detailed in vivo efficacy data for this compound in relevant AML models hinders a direct and robust correlation with its in vitro performance and a definitive comparison with other HDAC inhibitors. Further preclinical in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to validate the promising in vitro findings in a more clinically relevant setting.
References
- 1. oncotarget.com [oncotarget.com]
- 2. oncotarget.com [oncotarget.com]
- 3. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Tefinostat
The proper disposal of Tefinostat, a potent histone deacetylase (HDAC) inhibitor used in research, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a substance with potential health hazards, including being harmful if swallowed and causing skin and eye irritation, adherence to strict disposal protocols is mandatory.[1] Disposal must always comply with applicable federal, state, and local regulations.[1][2]
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to, protective gloves, impervious clothing, and safety goggles with side-shields.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
Disposal of Solid this compound Waste
Solid this compound waste includes expired or unused powder, as well as any materials used for cleaning up spills.
-
Segregation: Solid this compound waste must be segregated from other laboratory waste.[3]
-
Containment: Place the solid waste into a clearly labeled, sealed, and leak-proof container.[4] This container should be designated specifically for hazardous or antineoplastic drug waste.[3][5]
-
Labeling: The container must be labeled as hazardous waste, clearly identifying the contents as "this compound" or "Hazardous Chemical Waste".
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
Disposal of Liquid this compound Waste
Liquid waste containing this compound, such as unused experimental solutions, must be handled with care.
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant container.[6]
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical components, including this compound and any solvents (e.g., DMSO).
-
Storage: Store the waste container in a designated secondary containment bin to prevent spills.[6]
-
Disposal: Do not dispose of liquid this compound waste down the drain.[7][8] Arrange for pickup and disposal through your institution's EHS program.
Disposal of Contaminated Laboratory Supplies
Items such as gloves, pipette tips, and empty vials that have come into contact with this compound are considered contaminated waste.
-
Trace Contamination: Disposable items with trace amounts of this compound should be placed in a designated hazardous waste container.[3][5] For antineoplastic agents, this is often a yellow "Trace" waste container.[3]
-
Empty Containers: Empty vials that once held this compound should be managed as hazardous waste. The first rinse of the container must be collected and disposed of as liquid hazardous waste.[6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste. After thorough rinsing, the container's label should be defaced before disposal as solid waste.[6]
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous waste.[3] If the syringe contains any residual volume, it should be disposed of in a special bulk waste container for hazardous chemicals, not a standard sharps container.[3]
The following table summarizes the disposal procedures for different types of this compound waste:
| Waste Type | Containment | Disposal Method | Key Precautions |
| Solid this compound | Sealed, leak-proof container labeled "Hazardous Waste" | Collection by institutional EHS or a licensed hazardous waste contractor.[3] | Segregate from other waste streams.[3] |
| Liquid this compound | Dedicated, sealed, chemically resistant container within secondary containment | Collection by institutional EHS or a licensed hazardous waste contractor.[6] | Do not pour down the drain. [7] Clearly label with all chemical constituents. |
| Contaminated Disposables | Designated hazardous waste container (e.g., "Trace" chemotherapy waste bin) | Collection by institutional EHS or a licensed hazardous waste contractor.[3][5] | Includes gloves, pipette tips, and other lab supplies with trace contamination. |
| Empty Vials | Collect first rinse as liquid hazardous waste. Deface label on the vial. | Dispose of the rinsed vial as solid waste.[6] | The initial rinse is considered hazardous and must be collected.[6] |
| Contaminated Sharps | Puncture-resistant sharps container for hazardous waste. | Collection by institutional EHS or a licensed hazardous waste contractor.[3] | Syringes with residual liquid may require disposal in a bulk hazardous waste container, not a sharps container.[3] |
Experimental Workflow for Safe Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste materials.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. web.uri.edu [web.uri.edu]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. ph.health.mil [ph.health.mil]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. biosynth.com [biosynth.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
